Valanimycin
Description
This compound has been reported in Streptomyces viridifaciens with data available.
from a streptomycete; structure given in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
101961-60-8 |
|---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-carboxyethenylimino-(2-methylpropyl)-oxidoazanium |
InChI |
InChI=1S/C7H12N2O3/c1-5(2)4-9(12)8-6(3)7(10)11/h5H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
DTXMRELKPKEPSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[N+](=NC(=C)C(=O)O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Valanimycin. |
Origin of Product |
United States |
Foundational & Exploratory
Valanimycin: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valanimycin is a naturally occurring azoxy compound first isolated from the fermentation broth of Streptomyces viridifaciens.[1][2] This molecule has garnered interest within the scientific community due to its notable biological activities, including antimicrobial effects against various Gram-positive and Gram-negative bacteria and cytotoxic properties toward certain cancer cell lines.[1][3] Structurally, this compound is an azoxy derivative of acrylic acid, featuring an isobutyl group.[4] Its biosynthesis is understood to originate from the amino acids L-valine and L-serine.[2][5] This document provides a detailed guide to the chemical structure and properties of this compound.
Chemical Structure and Nomenclature
The definitive chemical identity of a compound is established by its structure and systematic nomenclature.
IUPAC Name: 1-carboxyethenylimino-(2-methylpropyl)-oxidoazanium[4]
Synonyms: 2-(Isobutyl-(ONN)azoxy)acrylic acid, 2-((2-methylpropyl)-ONN-azoxy)-2-Propenoic acid[4]
The core structure of this compound consists of an acrylic acid backbone where the hydrogen at the second carbon position is substituted by an isobutyl-ONN-azoxy group.[4]
Physicochemical Data
A summary of key quantitative data for this compound is presented in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O₃ | PubChem[4] |
| Molecular Weight | 172.18 g/mol | PubChem[4] |
| Exact Mass | 172.08479225 Da | PubChem[4] |
| Canonical SMILES | CC(C)C--INVALID-LINK--[O-] | PubChem[4] |
| InChI Key | DTXMRELKPKEPSO-UHFFFAOYSA-N | PubChem[4] |
Chemical Structure Diagram
The following diagram illustrates the two-dimensional chemical structure of this compound, generated using the DOT language.
Caption: 2D chemical structure of this compound.
Experimental Protocols
While this document focuses on the chemical structure and nomenclature of this compound, it is pertinent to note that its biosynthesis has been a subject of significant research. The formation of the characteristic azoxy moiety, in particular, has been investigated. Studies have elucidated a biosynthetic pathway involving the enzymes VlmA, VlmO, and VlmB, which catalyze the N-N bond formation and subsequent oxidation from precursors O-(L-seryl)-isobutyl hydroxylamine to N-(isobutylamino)-L-serine.[1] The overall synthesis in Streptomyces viridifaciens utilizes L-valine and L-serine, which are converted through intermediates like isobutylamine and isobutylhydroxylamine.[2][6] Further detailed experimental protocols on the isolation, characterization, and biosynthetic studies of this compound can be found in the cited scientific literature.
References
- 1. Reconstitution of the Final Steps in the Biosynthesis of this compound Reveals the Origin of its Characteristic Azoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Isolation and properties of this compound, a new azoxy antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C7H12N2O3 | CID 127995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Synthesis Pathway [eawag-bbd.ethz.ch]
An In-depth Technical Guide to the Valanimycin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the valanimycin biosynthetic gene cluster (vlm), offering insights into its genetic organization, the function of its constituent genes, and the biochemical pathway leading to the production of the antitumor and antibacterial agent, this compound. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in natural product discovery, biosynthesis research, and drug development.
Introduction to this compound
This compound is a naturally occurring azoxy compound produced by the soil bacterium Streptomyces viridifaciens. It exhibits a range of biological activities, including antibacterial and antitumor properties. The biosynthesis of this compound originates from the simple amino acid precursors, L-valine and L-serine, which undergo a series of enzymatic transformations to form the final complex structure. The genetic blueprint for this intricate process is encoded within a dedicated biosynthetic gene cluster.[1][2]
The this compound Biosynthetic Gene Cluster (vlm)
The vlm gene cluster from Streptomyces viridifaciens is contained within a 22 kb segment of DNA and comprises 14 identified genes.[1][2] These genes are organized into potential transcriptional units and are responsible for the biosynthesis of the this compound backbone, its modification, regulation of production, and self-resistance for the producing organism. An interesting feature of this cluster is the presence of four genes at its 5' end that are involved in branched-chain amino acid biosynthesis.[1][2]
Quantitative Data of the vlm Gene Cluster
The following table summarizes the key quantitative data for the identified genes and their corresponding protein products within the this compound biosynthetic gene cluster.
| Gene | Protein Product | Function | Amino Acid Count | Molecular Weight (Da) |
| vlmA | VlmA | Seryl-tRNA transferase | 448 | 49,380 |
| vlmB | VlmB | Non-heme diiron enzyme (azoxy formation) | 363 | 41,890 |
| vlmC | VlmC | Unknown | 285 | 31,050 |
| vlmD | VlmD | Valine decarboxylase | 468 | 51,900 |
| vlmE | VlmE | TetR family transcriptional regulator | 188 | 21,000 |
| vlmF | VlmF | MFS transporter (resistance) | 464 | 49,600 |
| vlmG | VlmG | Unknown | 207 | 22,500 |
| vlmH | VlmH | Isobutylamine N-hydroxylase (IBAH) | 358 | 39,900 |
| vlmI | VlmI | SARP family transcriptional activator | 275 | 29,800 |
| vlmJ | VlmJ | Kinase | 268 | 29,500 |
| vlmK | VlmK | Lyase | 151 | 16,700 |
| vlmL | VlmL | Seryl-tRNA synthetase | 436 | 48,500 |
| vlmO | VlmO | Integral membrane protein (N-N bond formation) | 355 | 38,800 |
| vlmR | VlmR | NAD(P)H:FAD oxidoreductase (FRED) | 194 | 21,265 |
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the decarboxylation of L-valine and proceeds through several key intermediates. The pathway has been largely elucidated through a combination of gene disruption studies, heterologous expression of biosynthetic genes, and in vitro enzymatic assays.
The biosynthetic pathway of this compound, detailing the precursor molecules, key intermediates, and the enzymes responsible for each transformation.
Organization and Regulation of the vlm Gene Cluster
The 14 genes of the vlm cluster are organized into at least three potential transcriptional units: vlmHORBCD, vlmJKL, and vlmA.[3] The expression of these operons is under the control of regulatory proteins encoded within the cluster. VlmI, a member of the Streptomyces Antibiotic Regulatory Protein (SARP) family, acts as a positive regulator, activating the transcription of the biosynthetic genes.[3] In contrast, VlmE, a TetR-family repressor, is believed to regulate the expression of the vlmF resistance gene.[3]
Organization of the this compound gene cluster, illustrating the transcriptional units and the regulatory control exerted by VlmI (positive) and VlmE (negative).
Experimental Protocols
This section provides detailed methodologies for key experiments central to the study of the this compound biosynthetic gene cluster.
Gene Disruption in Streptomyces viridifaciens
This protocol outlines a representative method for creating a targeted gene disruption in S. viridifaciens using a PCR-targeting approach.
A generalized workflow for targeted gene disruption in Streptomyces viridifaciens.
Materials:
-
S. viridifaciens wild-type strain
-
E. coli ET12567/pUZ8002 (or a similar non-methylating strain)
-
pKC1139 or a similar temperature-sensitive shuttle vector
-
Apramycin resistance cassette (e.g., from pIJ773)
-
Restriction enzymes, T4 DNA ligase
-
Appropriate growth media (e.g., TSB for liquid culture, SFM for sporulation, R2YE for regeneration)
-
Antibiotics (apramycin, nalidixic acid, etc.)
Procedure:
-
Construct the Disruption Vector: a. Amplify the upstream and downstream flanking regions (approx. 1.5-2 kb each) of the target vlm gene from S. viridifaciens genomic DNA using high-fidelity PCR. b. Clone the flanking regions on either side of the apramycin resistance cassette in the pKC1139 vector. c. Transform the ligation mixture into E. coli and select for transformants. d. Verify the correct construct by restriction digestion and sequencing.
-
Conjugation: a. Introduce the confirmed disruption vector into the non-methylating E. coli strain. b. Grow the E. coli donor strain and the S. viridifaciens recipient strain to mid-log phase. c. Mix the donor and recipient cultures and plate them on a suitable mating medium (e.g., SFM). d. Incubate the mating plates to allow for conjugation.
-
Selection of Mutants: a. Overlay the mating plates with apramycin and nalidixic acid to select for Streptomyces exconjugants. b. Isolate single colonies and patch them onto media with and without the vector's selection marker to identify potential double-crossover events (apramycin-resistant, vector marker-sensitive).
-
Confirmation of Disruption: a. Isolate genomic DNA from the putative mutants. b. Confirm the gene disruption by PCR using primers flanking the target gene. The PCR product from the mutant should be larger than that from the wild-type due to the insertion of the resistance cassette. c. Further confirm the disruption by Southern blot analysis.
Heterologous Expression and Purification of Vlm Proteins
This protocol describes the general procedure for the heterologous expression of soluble Vlm proteins in E. coli and their subsequent purification.
Materials:
-
E. coli BL21(DE3) or a similar expression host
-
pET vector (e.g., pET28a for N-terminal His-tag)
-
Gene of interest (vlm) cloned into the pET vector
-
LB medium, IPTG (isopropyl β-D-1-thiogalactopyranoside)
-
Ni-NTA affinity chromatography column
-
Lysis buffer, wash buffer, and elution buffer
Procedure:
-
Expression: a. Transform the expression vector into E. coli BL21(DE3). b. Inoculate a starter culture and grow overnight. c. Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8. d. Induce protein expression by adding IPTG (typically 0.1-1 mM final concentration) and incubate for a further 4-16 hours at a suitable temperature (e.g., 18-30°C).
-
Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press. c. Clarify the lysate by centrifugation. d. Load the supernatant onto a pre-equilibrated Ni-NTA column. e. Wash the column with wash buffer to remove unbound proteins. f. Elute the His-tagged protein with elution buffer containing imidazole. g. Analyze the purified protein by SDS-PAGE. h. If necessary, perform further purification steps such as size-exclusion chromatography.
Enzymatic Assays
This assay measures the activity of VlmD by quantifying the production of isobutylamine from L-valine.
Reaction Mixture:
-
100 mM Potassium phosphate buffer (pH 8.0)
-
10 mM L-valine
-
0.1 mM Pyridoxal 5'-phosphate (PLP)
-
Purified VlmD enzyme
Procedure:
-
Set up the reaction mixture in a total volume of 500 µL.
-
Initiate the reaction by adding the VlmD enzyme.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Quantify the isobutylamine produced using a suitable method, such as derivatization with o-phthalaldehyde (OPA) followed by HPLC analysis or a colorimetric assay.
This assay measures the NADPH-dependent conversion of isobutylamine to isobutylhydroxylamine.
Reaction Mixture:
-
50 mM HEPES buffer (pH 7.5)
-
1 mM Isobutylamine
-
0.2 mM NADPH
-
10 µM FAD
-
Purified VlmH and VlmR enzymes
Procedure:
-
Set up the reaction mixture in a quartz cuvette.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The reaction can be initiated by the addition of one of the enzymes.
-
Calculate the enzyme activity based on the rate of NADPH consumption using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
Conclusion
The this compound biosynthetic gene cluster represents a fascinating and well-characterized system for the production of a bioactive natural product. The knowledge gained from the analysis of the vlm cluster, including the functions of the individual genes, the intricate biosynthetic pathway, and the regulatory networks, provides a solid foundation for future research. This includes efforts in bioengineering to produce novel this compound analogs with improved therapeutic properties, as well as applying the enzymatic machinery in biocatalytic applications. This technical guide serves as a critical resource to facilitate and inspire such future endeavors in the scientific community.
References
- 1. Molecular characterization and analysis of the biosynthetic gene cluster for the azoxy antibiotic this compound [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular characterization and analysis of the biosynthetic gene cluster for the azoxy antibiotic this compound [ouci.dntb.gov.ua]
- 3. Regulation of this compound biosynthesis in Streptomyces viridifaciens: characterization of VlmI as a Streptomyces antibiotic regulatory protein (SARP) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of the Natural Product Valanimycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valanimycin, a naturally occurring azoxy compound isolated from Streptomyces viridifaciens, has demonstrated notable biological activity, exhibiting both antibacterial and antitumor properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, with a focus on its quantitative activity, experimental methodologies, and proposed mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, microbiology, oncology, and drug development.
Introduction
This compound is an azoxy antibiotic that has garnered scientific interest due to its potent biological effects. It is active against a range of Gram-positive and Gram-negative bacteria and displays cytotoxicity towards murine leukemia L1210 cells.[1] Furthermore, in vivo studies have shown that this compound can prolong the lifespan of mice bearing Ehrlich carcinoma or L1210 leukemia.[1] The proposed mechanism of action for its antibacterial effects involves the inhibition of DNA synthesis. This guide will delve into the specifics of these biological activities, presenting the available quantitative data and detailing the experimental protocols utilized in these seminal studies.
Quantitative Biological Activity of this compound
The biological activity of this compound has been quantified against various microbial and cancer cell lines. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values.
Table 1: Antibacterial Activity of this compound (MIC)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus FDA 209P | 100 |
| Bacillus subtilis PCI 219 | 100 |
| Escherichia coli NIHJ | >100 |
| Shigella sonnei | >100 |
| Salmonella typhimurium | >100 |
| Klebsiella pneumoniae PCI 602 | >100 |
| Sarcina lutea PCI 1001 | 100 |
| Mycobacterium smegmatis ATCC 607 | 100 |
Data extracted from Yamato et al., 1986.[1]
Table 2: Cytotoxic Activity of this compound (IC50)
| Cell Line | 50% Inhibitory Concentration (IC50) (µg/mL) |
| Mouse leukemia L1210 cells | 1.8 |
Data extracted from Yamato et al., 1986.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound's biological activity.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound was determined using a serial broth dilution method.
-
Microorganisms: A panel of Gram-positive and Gram-negative bacteria were used, including Staphylococcus aureus FDA 209P, Bacillus subtilis PCI 219, Escherichia coli NIHJ, Shigella sonnei, Salmonella typhimurium, Klebsiella pneumoniae PCI 602, Sarcina lutea PCI 1001, and Mycobacterium smegmatis ATCC 607.
-
Media: Nutrient broth was used for most bacteria, while Sauton's medium was used for Mycobacterium smegmatis.
-
Procedure:
-
Two-fold serial dilutions of this compound were prepared in the appropriate broth medium in test tubes.
-
Each tube was inoculated with a standardized suspension of the test microorganism.
-
The tubes were incubated at 37°C for 24 hours (or longer for slower-growing organisms like M. smegmatis).
-
The MIC was determined as the lowest concentration of this compound that completely inhibited visible growth of the microorganism.
-
In Vitro Cytotoxicity Assay against L1210 Leukemia Cells
The cytotoxic effect of this compound on mouse leukemia L1210 cells was assessed by measuring the inhibition of cell growth.
-
Cell Line: Mouse leukemia L1210 cells.
-
Media: RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Procedure:
-
L1210 cells were seeded into microplate wells at a density of 1 x 10^5 cells/mL.
-
This compound was added to the wells at various concentrations.
-
The plates were incubated at 37°C in a humidified atmosphere with 5% CO2 for 48 hours.
-
Cell viability was determined by counting the number of viable cells using a hemocytometer and trypan blue exclusion.
-
The IC50 value was calculated as the concentration of this compound that inhibited cell growth by 50% compared to the untreated control.
-
In Vivo Antitumor Activity
The antitumor efficacy of this compound was evaluated in mouse models of Ehrlich carcinoma and L1210 leukemia.
-
Animal Models:
-
Ehrlich carcinoma: ddY mice were intraperitoneally inoculated with 1 x 10^6 Ehrlich carcinoma cells.
-
L1210 leukemia: CDF1 mice were intraperitoneally inoculated with 1 x 10^5 L1210 leukemia cells.
-
-
Treatment:
-
This compound was administered intraperitoneally once daily for 10 days, starting 24 hours after tumor cell inoculation.
-
-
Evaluation:
-
The antitumor effect was assessed by measuring the increase in the lifespan of the treated mice compared to the untreated control group.
-
Mechanism of Action
The primary mechanism of action attributed to this compound, particularly in its antibacterial capacity, is the inhibition of DNA synthesis.
Inhibition of DNA Synthesis
Studies in bacterial cells have indicated that this compound interferes with DNA replication. This is a key aspect of its antibiotic effect.
Caption: Proposed mechanism of this compound's antibacterial action.
While the inhibitory effect on DNA synthesis is established in bacteria, the precise molecular targets and the downstream signaling pathways affected by this compound in eukaryotic tumor cells are not yet fully elucidated and represent an area for future research.
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces viridifaciens has been extensively studied and provides a fascinating example of natural product synthesis.
Caption: Simplified biosynthetic pathway of this compound.
Conclusion and Future Directions
This compound stands out as a natural product with significant potential in both antibacterial and anticancer applications. The available data, primarily from initial characterization studies, provides a solid foundation for its biological activity. However, to advance this compound towards any potential therapeutic application, several key areas require further investigation. A more comprehensive screening against a wider panel of bacterial strains, including multidrug-resistant isolates, is warranted. For its antitumor activity, a deeper understanding of the specific molecular targets and the signaling pathways it modulates in cancer cells is crucial. Elucidating these mechanisms will be instrumental in guiding future drug development efforts and in potentially optimizing the structure of this compound to enhance its efficacy and selectivity. The detailed experimental protocols provided in this guide should facilitate the replication and expansion of these foundational studies.
References
Valanimycin as a Potential DNA Synthesis Inhibitor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Valanimycin, a naturally occurring azoxy compound isolated from Streptomyces viridifaciens, has demonstrated notable biological activity, including antimicrobial effects against both Gram-positive and Gram-negative bacteria and cytotoxicity towards murine leukemia cells.[1][2] Early investigations have consistently suggested that its primary mechanism of action involves the disruption of DNA integrity, positioning it as a potential DNA synthesis inhibitor.[2][3] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its biosynthesis, biological activity, and its proposed mechanism as a DNA-damaging agent that triggers the SOS repair system in bacteria. While the precise molecular target remains to be elucidated, this document synthesizes the available evidence and outlines standard experimental protocols for future investigation. Detailed methodologies for assessing DNA synthesis inhibition and cytotoxicity are provided, alongside visualizations of key pathways and workflows to support further research and development.
Introduction to this compound
This compound is an antibiotic with a unique aliphatic azoxy moiety, first isolated from the fermentation broth of Streptomyces viridifaciens MG456-hF10.[1] Structurally, it is 2-(Isobutyl-(ONN)azoxy)acrylic acid. Its biological profile is characterized by broad-spectrum antibacterial activity and potent antitumor properties, notably against mouse leukemia L1210 cells in culture.[1][2] The core of its therapeutic potential is believed to stem from its interaction with DNA. Seminal studies indicate that this compound acts on DNA in bacterial cells, leading to the inhibition of DNA replication and the activation of DNA repair systems.[2][3] This positions this compound as a molecule of interest for the development of novel chemotherapeutic agents.
Biosynthesis of this compound
The biosynthesis of this compound is a complex, multi-step enzymatic process that has been extensively studied. The pathway originates from two primary amino acid precursors: L-valine and L-serine.[4] The biosynthetic gene cluster (vlm) contains 14 distinct genes responsible for the intricate transformations.[5][6]
The key steps are as follows:
-
Formation of Isobutylhydroxylamine: L-valine is first decarboxylated by the enzyme VlmD to produce isobutylamine. This is followed by N-hydroxylation, a reaction catalyzed by a two-component flavin monooxygenase system comprising VlmH and VlmR, to yield isobutylhydroxylamine.[2]
-
Role of L-Serine and seryl-tRNA: Concurrently, a dedicated seryl-tRNA synthetase, VlmL, charges a tRNA molecule with L-serine.[4]
-
Ester Formation: The VlmA protein catalyzes the transfer of the L-seryl residue from the charged seryl-tRNA to the hydroxyl group of isobutylhydroxylamine, forming the ester intermediate O-(L-seryl)-isobutylhydroxylamine.[4]
-
N-N Bond and Azoxy Group Formation: The subsequent steps are crucial for forming the characteristic azoxy group. The membrane protein VlmO and the hydrazine synthetase ForJ catalyze the formation of an N-N bond, converting the ester intermediate into N-(isobutylamino)-L-serine.[2] The non-heme diiron enzyme VlmB then catalyzes a four-electron oxidation of the newly formed N-N single bond to generate the azoxy moiety.[2][7]
-
Final Steps: The final maturation into this compound involves a kinase (VlmJ) and a lyase (VlmK), which facilitate a phosphorylation and subsequent dehydration of a this compound hydrate intermediate to yield the final active compound.[6][8]
Biological Activity and Quantitative Data
This compound exhibits a dual activity profile, making it a candidate for both antibacterial and anticancer applications. Its cytotoxicity has been confirmed against mouse leukemia L1210 cells, and it shows inhibitory action against a variety of Gram-positive and Gram-negative bacteria.[1][2]
Quantitative Analysis of Biological Activity
A thorough review of the available literature did not yield specific quantitative data (e.g., IC₅₀ or Minimum Inhibitory Concentration (MIC) values) from the primary studies. This represents a significant gap in the public domain knowledge required for a full assessment of this compound's potency. The following tables are provided as a standardized format for presenting such data once it becomes available through further research.
Table 1: Cytotoxicity Data for this compound
| Cell Line | Assay Type | Incubation Time (hrs) | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| L1210 (Mouse Leukemia) | - | - | Data not available | [1] |
| Other Cancer Lines | - | - | Data not available | - |
Table 2: Antimicrobial Activity (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Example: S. aureus | Positive | Data not available | - |
| Example: E. coli | Negative | Data not available | - |
Mechanism of Action: A Potential DNA Synthesis Inhibitor
Evidence for DNA-Targeted Action
The hypothesis that this compound targets DNA is supported by early observations that the compound inhibits DNA replication in bacterial cells.[3] Furthermore, it has been suggested that this activity is linked to the activation of cellular DNA repair systems, a hallmark of response to DNA-damaging agents.[2] Unlike other antibiotics that target cell wall synthesis or protein translation, this compound's mode of action appears to be directed at the fundamental process of genetic replication.
Proposed Mechanism: DNA Damage and the SOS Response
While the precise molecular target has not been identified, a plausible mechanism is that this compound or its metabolites act as DNA-damaging agents. This could occur through direct alkylation, intercalation, or the generation of reactive species that cause lesions such as base modifications or strand breaks.
In bacteria, such DNA damage typically leads to the stalling of the replication fork during DNA synthesis. The accumulation of single-stranded DNA (ssDNA) at these stalled forks serves as a critical distress signal that activates the SOS response , a global DNA repair network.[9][10]
The key steps of this proposed mechanism are:
-
DNA Lesion Formation: this compound induces damage to the bacterial chromosome.
-
Replication Fork Stalling: The DNA polymerase complex is unable to proceed past the lesion, halting DNA synthesis.
-
RecA Activation: The exposed ssDNA recruits and activates the RecA protein, forming a RecA-ssDNA nucleoprotein filament.[11]
-
LexA Cleavage: Activated RecA facilitates the autocatalytic cleavage of the LexA repressor protein. LexA normally represses the transcription of over 50 genes involved in DNA repair and cell cycle control.[10]
-
SOS Gene Expression: With LexA inactivated, the SOS genes are de-repressed. This leads to the upregulation of various DNA repair enzymes (e.g., for nucleotide excision repair) and cell division inhibitors (e.g., SulA), giving the cell time to repair the damage before attempting to divide.[11]
This activation of a system-wide repair mechanism explains the observation that this compound both inhibits DNA synthesis and activates DNA repair pathways.[2]
References
- 1. Isolation and properties of this compound, a new azoxy antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reconstitution of the Final Steps in the Biosynthesis of this compound Reveals the Origin of its Characteristic Azoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound acts on DNA in bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Regulation of this compound biosynthesis in Streptomyces viridifaciens: characterization of VlmI as a Streptomyces antibiotic regulatory protein (SARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification, Characterization, and Bioconversion of a New Intermediate in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reconstitution of the Final Steps in the Biosynthesis of this compound Reveals the Origin of Its Characteristic Azoxy Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification, characterization, and bioconversion of a new intermediate in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The DNA Damage Inducible SOS Response Is a Key Player in the Generation of Bacterial Persister Cells and Population Wide Tolerance [frontiersin.org]
- 10. The SOS system: A complex and tightly regulated response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Structural Analogs of Valanimycin: A Technical Guide to a Promising Antibiotic Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valanimycin, a naturally occurring azoxy compound produced by Streptomyces viridifaciens, has garnered scientific interest due to its notable antimicrobial and cytotoxic properties.[1][2][3] Its unique chemical structure, featuring an azoxy group, presents a compelling scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, mechanism of action, and the current landscape of its structural analogs and their activities. While the exploration of this compound analogs is still in its nascent stages, this document aims to consolidate the available knowledge and provide a framework for future research and development in this area.
Introduction to this compound
This compound is an antibiotic that exhibits activity against both Gram-positive and Gram-negative bacteria and demonstrates cytotoxicity towards mouse leukemia cells.[1][3] It is suggested that its mode of action may involve the inhibition of DNA synthesis and the activation of DNA repair systems.[1] The core structure of this compound is derived from L-valine and L-serine.[4]
Biosynthesis of this compound
The biosynthetic pathway of this compound has been extensively studied and involves a series of enzymatic transformations. The key steps are outlined below and visualized in the accompanying diagram.
Key Biosynthetic Steps
-
Formation of Isobutylamine: The pathway initiates with the decarboxylation of L-valine to isobutylamine, a reaction catalyzed by the enzyme VlmD.[2]
-
Hydroxylation: Isobutylamine is then hydroxylated to form isobutylhydroxylamine by a two-component flavin monooxygenase system comprising VlmH and VlmR.[2]
-
Seryl Group Transfer: Concurrently, L-serine is activated by the seryl-tRNA synthetase VlmL. The VlmA enzyme then catalyzes the transfer of the L-seryl group from seryl-tRNA to isobutylhydroxylamine, forming the intermediate O-(L-seryl)-isobutylhydroxylamine.[5][6]
-
N-N Bond Formation: The crucial N-N bond is formed through the action of the membrane protein VlmO and the hydrazine synthetase ForJ, converting O-(L-seryl)-isobutylhydroxylamine to N-(isobutylamino)-L-serine.[1]
-
Azoxy Group Formation: The characteristic azoxy moiety is installed by the non-heme diiron enzyme VlmB, which oxidizes the N-N single bond.[1]
-
Final Steps: The final steps involve a kinase (VlmJ) and a lyase (VlmK) that process the intermediate to yield the mature this compound.[1][5]
Visualizing the Biosynthetic Pathway
References
- 1. Chemistry and Biology of Natural Azoxy Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reconstitution of the Final Steps in the Biosynthesis of this compound Reveals the Origin of its Characteristic Azoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Identification, Characterization, and Bioconversion of a New Intermediate in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New azodyrecins identified by a genome mining-directed reactivity-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Roles of VlmA and VlmK in the Biosynthesis of the Azoxy Antibiotic Valanimycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the valanimycin biosynthetic pathway, with a specific focus on the pivotal enzymatic steps catalyzed by VlmA and VlmK. This compound, a naturally occurring azoxy compound produced by Streptomyces viridifaciens, exhibits notable antibacterial and antitumor properties, making its biosynthetic machinery a subject of significant scientific interest for potential bioengineering and drug discovery applications.
The this compound Biosynthetic Pathway: An Overview
The biosynthesis of this compound is a multi-step enzymatic cascade that commences from the primary metabolites L-valine and L-serine. The pathway involves a series of modifications including decarboxylation, N-hydroxylation, and the formation of a unique azoxy moiety. The functions of several enzymes within the vlm gene cluster have been elucidated through genetic and biochemical studies.
The initial steps involve the conversion of L-valine to isobutylhydroxylamine. Subsequently, L-serine is activated and incorporated, leading to a key intermediate, O-(L-seryl)-isobutylhydroxylamine. This intermediate then undergoes a series of transformations, including the formation of the characteristic N-N bond of the azoxy group, culminating in the production of this compound.
The Role of VlmA: A Gateway to this compound Synthesis
VlmA is a crucial enzyme that acts as a gatekeeper, channeling a primary metabolite into the this compound-specific synthetic route.
Function: VlmA is a transferase that catalyzes the transfer of an L-serine residue from a charged seryl-tRNA (L-seryl-tRNA) to the hydroxyl group of isobutylhydroxylamine. This reaction forms the ester O-(L-seryl)-isobutylhydroxylamine, a key intermediate in the pathway.[1][2][3] The utilization of an aminoacyl-tRNA as a donor molecule is a notable feature of this biosynthetic pathway.
Biochemical studies have shown that the formation of O-(L-seryl)-isobutylhydroxylamine is dependent on the presence of VlmA.[3] Experiments using cell-free extracts from a vlmA mutant strain of S. viridifaciens failed to produce this intermediate, confirming the essential role of VlmA in this step.[3]
The Role of VlmK: Orchestrating the Final Step
VlmK is a key enzyme that, in concert with VlmJ, is responsible for the final maturation of the this compound molecule.
Function: VlmK functions as a lyase or dehydratase in the terminal step of the biosynthesis.[4] It acts on a phosphorylated intermediate, which is generated by the kinase activity of VlmJ on this compound hydrate.[1][5] VlmK then catalyzes the elimination of the phosphate group and a molecule of water, leading to the formation of the final product, this compound.[1][4]
The role of VlmK has been established through the analysis of vlmK mutant strains. These mutants are unable to produce this compound and instead accumulate the upstream intermediate, this compound hydrate.[1][5] This accumulation provides strong evidence for the blockage of the biosynthetic pathway at the step catalyzed by VlmK.
Quantitative Data
While extensive qualitative studies have defined the roles of VlmA and VlmK, specific quantitative data regarding their enzymatic activity and the impact of their absence on metabolite production is not extensively reported in the available scientific literature. The following table summarizes the qualitative effects observed in mutant strains, which underscore the essential nature of these enzymes.
| Enzyme | Mutant Phenotype | Metabolite Accumulation | This compound Production | Reference |
| VlmA | Abolished this compound production | Upstream precursors (e.g., isobutylhydroxylamine) | None detected | [3] |
| VlmK | Abolished this compound production | This compound hydrate | None detected | [1][5] |
Experimental Protocols
The elucidation of the functions of VlmA and VlmK has been made possible through a combination of genetic manipulation, protein expression, and in vitro enzymatic assays.
Overexpression and Purification of VlmA and VlmK
Objective: To produce and purify VlmA and VlmK for in vitro characterization.
Protocol:
-
Gene Cloning: The vlmA and vlmK genes are amplified from S. viridifaciens genomic DNA via PCR.
-
Vector Ligation: The amplified genes are cloned into suitable E. coli expression vectors. For example, vlmA has been cloned into a pFLAG-CTC vector for C-terminal FLAG-tagging, and vlmK into a pET28b vector for N-terminal His-tagging.
-
Transformation: The recombinant plasmids are transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Protein Expression: Transformed cells are grown in a suitable medium (e.g., LB broth) to an optimal cell density (OD600 of ~0.6-0.8). Protein expression is then induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: After a period of incubation to allow for protein expression, the cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and lysed by sonication or other appropriate methods.
-
Affinity Chromatography: The crude cell lysate is clarified by centrifugation, and the supernatant containing the tagged protein is loaded onto an affinity chromatography column (e.g., anti-FLAG M2 affinity gel for FLAG-tagged VlmA, or a nickel-NTA agarose column for His-tagged VlmK).
-
Elution and Dialysis: After washing the column to remove non-specifically bound proteins, the target protein is eluted using a suitable elution buffer (e.g., a buffer containing a high concentration of imidazole for His-tagged proteins or a competitive peptide for FLAG-tagged proteins). The purified protein is then dialyzed against a storage buffer.
-
Purity Analysis: The purity of the protein is assessed by SDS-PAGE.
In Vitro Enzyme Assays
Objective: To determine the function of VlmA and VlmK by reacting the purified enzymes with their putative substrates and analyzing the products.
VlmA Assay Protocol:
-
Reaction Mixture Preparation: A typical reaction mixture for a VlmA assay contains TES buffer (pH 8.0), ATP, DTT, MgCl2, KCl, L-serine (including a radiolabeled variant like L-[U-14C]serine for detection), isobutylhydroxylamine, total tRNA, and the purified VlmA enzyme.[3]
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a suitable temperature (e.g., 30°C).
-
Product Analysis: The reaction is quenched, and the products are analyzed by methods such as thin-layer chromatography (TLC) followed by autoradiography to detect the radiolabeled product, O-(L-seryl)-isobutylhydroxylamine.[3]
VlmJ and VlmK Coupled Assay Protocol:
-
Substrate Generation: The substrate for VlmJ, this compound hydrate, is first isolated from cultures of vlmJ or vlmK mutant strains.
-
Phosphorylation by VlmJ: this compound hydrate is incubated with purified VlmJ in a buffer containing ATP and MgCl2 to produce the phosphorylated intermediate.
-
Dehydration by VlmK: Purified VlmK is then added to the reaction mixture.
-
Incubation: The coupled reaction is incubated to allow for the conversion of the phosphorylated intermediate to this compound.
-
Product Analysis: The final product, this compound, is detected and quantified using techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).[4]
Visualizations
The following diagrams illustrate the this compound biosynthetic pathway with a focus on the steps catalyzed by VlmA and VlmK, and a typical experimental workflow for the functional characterization of these enzymes.
Caption: this compound biosynthetic pathway highlighting VlmA and VlmK.
References
- 1. Identification, Characterization, and Bioconversion of a New Intermediate in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of this compound biosynthesis in Streptomyces viridifaciens: characterization of VlmI as a Streptomyces antibiotic regulatory protein (SARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Reconstitution of the Final Steps in the Biosynthesis of this compound Reveals the Origin of its Characteristic Azoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification, characterization, and bioconversion of a new intermediate in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Valanimycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valanimycin is a naturally occurring azoxy compound with promising antibacterial and antitumor activities, produced by the fermentation of Streptomyces viridifaciens.[1] This document provides a comprehensive overview of the available methods for the extraction and purification of this compound. Due to its characterization as an unstable oil at room temperature, specific handling procedures are essential to ensure its integrity.[1] The protocols outlined below are compiled from published research on this compound and its biosynthetic intermediates.
Data Presentation
For clarity and comparative purposes, the key parameters for the production and isolation of this compound are summarized in the following tables.
Table 1: Fermentation and Production Summary
| Parameter | Description | Reference |
| Producing Organism | Streptomyces viridifaciens MG456-hF10 | [2][3] |
| Precursors | L-valine and L-serine | [4] |
| Product | This compound (extracellular) | [4] |
| Known Intermediates | Isobutylamine, Isobutylhydroxylamine, O-(L-seryl)-isobutylhydroxylamine | [4] |
Table 2: Extraction and Purification Overview
| Step | Method | Key Parameters | Reference |
| Initial Extraction | Solvent Extraction | Fermentation broth supernatant acidified to pH 3, saturated with NaCl, extracted with ethyl acetate. | [5] |
| Purification | Column Chromatography (proposed) | Stationary phase: Microcrystalline cellulose or silica gel. Mobile phase: Butanol:Acetic Acid:Water or Dichloromethane:Ethyl Acetate gradient. | Inferred from related compound purification |
| Analysis | Thin Layer Chromatography (TLC) | To monitor purification progress. | [6] |
| Identification | Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weight of the purified compound. | [3][6] |
Experimental Protocols
Fermentation of Streptomyces viridifaciens
-
1.1. Media Preparation: Prepare a suitable seed medium (e.g., ISP2) and a production medium as described in the literature for this compound production.[4][6]
-
1.2. Inoculation and Growth: Inoculate the seed medium with a spore suspension or a vegetative culture of S. viridifaciens MG456-hF10. Incubate with shaking at an appropriate temperature until a dense culture is obtained. Use this seed culture to inoculate the production medium.
-
1.3. Production Phase: Incubate the production culture under controlled conditions (temperature, pH, aeration, and agitation) for a duration determined by optimization experiments to achieve maximum this compound titers.
This compound Extraction
This protocol is adapted from a published method for the extraction of this compound hydrate, a closely related biosynthetic intermediate.[5]
-
2.1. Supernatant Collection: Following fermentation, centrifuge the culture broth at a sufficient speed and duration to pellet the mycelia (e.g., 10,000 x g for 15 minutes). Carefully decant and collect the supernatant.[7]
-
2.2. Acidification and Salting Out: Transfer the supernatant to a large beaker and adjust the pH to 3.0 with a suitable acid (e.g., 1M HCl). Add sodium chloride to the acidified supernatant until saturation is reached. This step increases the polarity of the aqueous phase, which facilitates the transfer of the less polar this compound into the organic solvent.[5]
-
2.3. Solvent Partitioning: Transfer the saturated supernatant to a separatory funnel and add an equal volume of ethyl acetate.[5][7][8] Shake vigorously for several minutes, allowing for proper mixing of the two phases. Allow the layers to separate and collect the upper ethyl acetate layer. Repeat the extraction process at least two more times with fresh ethyl acetate to ensure complete recovery.
-
2.4. Concentration: Pool the ethyl acetate extracts and concentrate them using a rotary evaporator. Crucially, maintain a low temperature (e.g., below 30°C) during evaporation as this compound is an unstable oil. [1] The resulting concentrated crude extract should be stored at low temperatures (e.g., -20°C) until further purification.
This compound Purification (Proposed Protocol)
A specific, validated protocol for the purification of this compound is not detailed in the available literature. The following is a proposed strategy based on common practices for natural product purification and methods used for related compounds.
-
3.1. Column Chromatography:
-
Stationary Phase Selection: Based on the polar nature of this compound, normal-phase chromatography on silica gel or chromatography on microcrystalline cellulose are viable options.
-
Mobile Phase Selection: For silica gel, a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) can be used. For cellulose, a solvent system such as butanol:acetic acid:water may be effective.
-
Fraction Collection: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column. Elute the column with the chosen solvent system and collect fractions.
-
-
3.2. Purity Assessment by TLC:
-
Monitor the collected fractions by TLC on silica gel or cellulose plates.[9]
-
Use a mobile phase that provides good separation of the components in the crude extract (e.g., a higher polarity system for normal phase).
-
Visualize the spots using a suitable method, such as UV illumination or staining with a universal reagent like potassium permanganate or a specific stain if available.
-
Pool the fractions containing the compound of interest with a consistent Rf value.
-
-
3.3. Final Product: Concentrate the pooled, pure fractions under reduced pressure at low temperature to yield purified this compound as an oil.
Mandatory Visualization
This compound Biosynthetic Pathway
The biosynthesis of this compound in Streptomyces viridifaciens involves a series of enzymatic steps starting from the amino acid precursors L-valine and L-serine. The key enzymes and intermediates are depicted in the following pathway.
Caption: Overview of the this compound biosynthetic pathway.
References
- 1. Isolation and properties of this compound, a new azoxy antibiotic [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reconstitution of the Final Steps in the Biosynthesis of this compound Reveals the Origin of its Characteristic Azoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Identification, Characterization, and Bioconversion of a New Intermediate in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of this compound biosynthesis in Streptomyces viridifaciens: characterization of VlmI as a Streptomyces antibiotic regulatory protein (SARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of polypeptide antibiotic from Streptomyces parvulus and its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. banglajol.info [banglajol.info]
- 9. Identification, characterization, and bioconversion of a new intermediate in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Potency of Valanimycin: A Detailed Protocol for Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valanimycin, a naturally occurring azoxy compound isolated from Streptomyces viridifaciens, has demonstrated antibacterial activity against a variety of Gram-positive and Gram-negative bacteria.[1] It is believed to exert its antimicrobial effect by inhibiting DNA synthesis within bacterial cells.[2] To rigorously evaluate the efficacy of this compound and determine its potential as a therapeutic agent, a standardized method for quantifying its antimicrobial activity is essential. The minimum inhibitory concentration (MIC) assay is the gold standard for this purpose, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
This document provides a comprehensive protocol for determining the MIC of this compound using the broth microdilution method. This method is widely accepted and follows the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[3][4] Adherence to a standardized protocol is crucial for ensuring the reproducibility and comparability of results across different laboratories.
Data Presentation
Due to the limited availability of publicly accessible and comprehensive MIC data for this compound, the following tables are presented with illustrative data to serve as a template for reporting experimental findings. Researchers should replace the example values with their own experimental results.
Table 1: Illustrative MIC of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain ID | This compound MIC (µg/mL) |
| Staphylococcus aureus | ATCC® 29213™ | e.g., 4 |
| Enterococcus faecalis | ATCC® 29212™ | e.g., 8 |
| Streptococcus pneumoniae | ATCC® 49619™ | e.g., 2 |
Table 2: Illustrative MIC of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain ID | This compound MIC (µg/mL) |
| Escherichia coli | ATCC® 25922™ | e.g., 16 |
| Pseudomonas aeruginosa | ATCC® 27853™ | e.g., 32 |
| Klebsiella pneumoniae | ATCC® 13883™ | e.g., 16 |
Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol is adapted from the CLSI guidelines for broth microdilution antimicrobial susceptibility testing for bacteria that grow aerobically.[3][4]
1. Materials and Reagents
-
This compound (analytical grade)
-
Appropriate solvent for this compound (e.g., DMSO, sterile deionized water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with flat bottoms
-
Bacterial strains (quality control strains and clinical isolates)
-
Tryptic Soy Agar (TSA) or other suitable solid medium for bacterial culture
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for automated reading)
2. Preparation of Reagents and Media
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent. The concentration should be at least 10 times the highest concentration to be tested. For example, to test up to 128 µg/mL, prepare a stock solution of at least 1280 µg/mL. Sterilize by filtration if necessary.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a TSA plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension into the broth that will be used for inoculation.
-
3. Assay Procedure
-
Preparation of this compound Dilutions:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of this compound (prepared in CAMHB) to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10.
-
After mixing the contents of well 10, discard 50 µL.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation of the Microtiter Plate:
-
Add 50 µL of the diluted bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each well (1-11) will be 100 µL.
-
-
Incubation:
-
Cover the microtiter plate with a lid to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
4. Reading and Interpretation of Results
-
Visual Inspection:
-
Examine the sterility control well (well 12). It should be clear, indicating no contamination.
-
Examine the growth control well (well 11). It should show turbidity, indicating adequate bacterial growth.
-
Determine the MIC by identifying the lowest concentration of this compound that shows no visible growth (i.e., the first clear well).
-
-
Instrumental Reading (Optional):
-
A microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits growth to a certain percentage (e.g., ≥90%) compared to the growth control.
-
Diagrams
Caption: Workflow for the this compound MIC assay.
Caption: Logical flow for interpreting this compound MIC results.
References
- 1. Regulation of this compound biosynthesis in Streptomyces viridifaciens: characterization of VlmI as a Streptomyces antibiotic regulatory protein (SARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound acts on DNA in bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Targeting of Escherichia coli with Vancomycin-Arginine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Valanimycin's Effect on DNA Replication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methodologies to investigate the effects of valanimycin, an azoxy-containing natural product, on bacterial DNA replication. This compound has been suggested to inhibit DNA synthesis and activate DNA repair systems, making it a compound of interest for antimicrobial drug development.[1] The following protocols are designed to elucidate its mechanism of action, quantify its inhibitory effects, and identify its specific molecular targets within the DNA replication machinery.
Initial Screening for DNA Synthesis Inhibition
A primary assessment of this compound's effect on DNA replication can be achieved by measuring the overall incorporation of radiolabeled nucleotides into newly synthesized DNA in bacterial cultures.
Protocol 1: [³H]-Thymidine Incorporation Assay
This assay quantifies the rate of DNA synthesis by measuring the incorporation of [³H]-thymidine, a radiolabeled DNA precursor.
Principle: Actively dividing bacteria will incorporate [³H]-thymidine into their genomic DNA. A reduction in the incorporation rate in the presence of this compound indicates inhibition of DNA synthesis.
Materials:
-
Bacterial strain of interest (e.g., Escherichia coli, Bacillus subtilis)
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
[³H]-Thymidine
-
Trichloroacetic acid (TCA), ice-cold 10% and 5% solutions
-
Ethanol (70%), ice-cold
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Grow a bacterial culture to the mid-logarithmic phase of growth.
-
Dilute the culture to a standardized optical density (e.g., OD₆₀₀ of 0.1).
-
Aliquot the culture into a series of test tubes.
-
Add varying concentrations of this compound to the test tubes. Include a vehicle control (solvent only) and a positive control (a known DNA synthesis inhibitor like ciprofloxacin).
-
Incubate the cultures for a defined period (e.g., 30 minutes) at the optimal growth temperature.
-
Add [³H]-thymidine to each tube to a final concentration of 1-5 µCi/mL.
-
Continue incubation for a short period (e.g., 10-15 minutes) to allow for incorporation.
-
Stop the incorporation by adding an equal volume of ice-cold 10% TCA.
-
Incubate on ice for 30 minutes to precipitate macromolecules, including DNA.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters sequentially with ice-cold 5% TCA and ice-cold 70% ethanol to remove unincorporated [³H]-thymidine.
-
Dry the filters completely.
-
Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Presentation: The results can be presented as the percentage of [³H]-thymidine incorporation relative to the vehicle control. The IC₅₀ value, the concentration of this compound that inhibits DNA synthesis by 50%, can then be calculated.
Identification of the Molecular Target
Once it is established that this compound inhibits DNA synthesis, the next step is to identify its specific molecular target. Key enzymes in bacterial DNA replication include DNA gyrase, topoisomerase IV, and DNA polymerases.[2][3][4]
Protocol 2: DNA Gyrase Supercoiling Assay
This in vitro assay determines if this compound inhibits the supercoiling activity of DNA gyrase, a type II topoisomerase essential for relieving topological stress during DNA replication.[5]
Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
Materials:
-
Purified DNA gyrase (from E. coli or other bacteria)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Gyrase assay buffer
-
This compound
-
Known DNA gyrase inhibitor (e.g., novobiocin) as a positive control
-
Agarose gel electrophoresis system
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
Set up reaction mixtures containing gyrase assay buffer, relaxed plasmid DNA, and ATP.
-
Add varying concentrations of this compound to the reactions. Include a no-drug control, a no-enzyme control, and a positive control.
-
Initiate the reaction by adding DNA gyrase.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding a stop solution (containing a chelating agent like EDTA and a loading dye).
-
Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Stain the gel with a DNA stain and visualize it under UV light.
Data Presentation: The inhibition of supercoiling will be observed as a decrease in the amount of supercoiled plasmid and an increase in the amount of relaxed plasmid with increasing concentrations of this compound.
Protocol 3: Topoisomerase IV Decatenation Assay
This assay assesses the effect of this compound on the decatenation activity of topoisomerase IV, another type II topoisomerase crucial for separating daughter chromosomes after replication.
Principle: Topoisomerase IV decatenates, or unlinks, catenated kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. The decatenated minicircles can be separated from the kDNA network by agarose gel electrophoresis.
Materials:
-
Purified Topoisomerase IV
-
Kinetoplast DNA (kDNA)
-
Topoisomerase IV assay buffer
-
ATP
-
This compound
-
Known topoisomerase IV inhibitor (e.g., a fluoroquinolone) as a positive control
-
Agarose gel electrophoresis system
-
DNA stain
Procedure:
-
Prepare reaction mixtures with topoisomerase IV assay buffer, kDNA, and ATP.
-
Add a range of this compound concentrations. Include appropriate controls (no drug, no enzyme, positive control).
-
Start the reaction by adding topoisomerase IV.
-
Incubate at 37°C for 30-60 minutes.
-
Terminate the reactions and analyze the products on a 1% agarose gel.
-
Stain and visualize the gel.
Data Presentation: Inhibition of decatenation will result in the kDNA remaining at the origin of the gel, while successful decatenation will show a smear of minicircles that have migrated into the gel.
Protocol 4: DNA Polymerase Activity Assay
This assay measures the effect of this compound on the activity of DNA polymerases, the enzymes responsible for synthesizing new DNA strands.
Principle: The activity of DNA polymerase can be measured by its ability to incorporate labeled deoxynucleoside triphosphates (dNTPs) into a synthetic DNA template-primer.
Materials:
-
Purified DNA polymerase (e.g., DNA Polymerase III from E. coli)
-
A synthetic template-primer (e.g., poly(dA-dT))
-
A mixture of dNTPs, including one radiolabeled dNTP (e.g., [α-³²P]dATP)
-
Polymerase assay buffer
-
This compound
-
A known DNA polymerase inhibitor as a positive control
-
TCA and glass fiber filters for precipitation and washing
-
Liquid scintillation counter
Procedure:
-
Set up reaction tubes containing polymerase assay buffer, the template-primer, and the dNTP mix (with the radiolabeled dNTP).
-
Add varying concentrations of this compound.
-
Initiate the reaction by adding the DNA polymerase.
-
Incubate at the optimal temperature for the polymerase (e.g., 37°C) for a specific time.
-
Stop the reaction by spotting the reaction mixture onto glass fiber filters and immersing them in ice-cold TCA.
-
Wash the filters to remove unincorporated labeled dNTPs.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
Data Presentation: The data will be presented as the percentage of polymerase activity relative to the no-drug control. An IC₅₀ value can be determined.
Cellular Permeability and Cytotoxicity
It is also crucial to determine if this compound can penetrate the bacterial cell wall and membrane to reach its intracellular target and to assess its toxicity to mammalian cells.
Protocol 5: Bacterial Cell Permeability Assay
Principle: This assay uses fluorescent probes to assess the integrity of the bacterial outer and inner membranes after exposure to this compound.
Materials:
-
Bacterial culture
-
N-Phenyl-1-naphthylamine (NPN) for outer membrane permeability
-
Propidium iodide (PI) for inner membrane permeability
-
Fluorescence spectrophotometer or plate reader
Procedure:
-
Wash and resuspend a mid-log phase bacterial culture in a suitable buffer.
-
Add this compound at various concentrations.
-
For outer membrane permeability, add NPN and measure the increase in fluorescence over time. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of the membrane.
-
For inner membrane permeability, add PI and measure the increase in fluorescence. PI can only enter cells with compromised inner membranes and fluoresces upon binding to DNA.
Protocol 6: Mammalian Cell Cytotoxicity Assay
Principle: This assay determines the concentration of this compound that is toxic to mammalian cells, which is crucial for evaluating its potential as a therapeutic agent. The MTT assay is a common colorimetric method.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Presentation: Cell viability is expressed as a percentage of the untreated control. The CC₅₀ (50% cytotoxic concentration) can be calculated.
Summary of Quantitative Data
The following tables can be used to summarize the quantitative data obtained from the described experiments.
Table 1: Inhibitory Activity of this compound on DNA Synthesis and Replication Enzymes
| Assay | Test Organism/Enzyme | IC₅₀ (µg/mL) |
| [³H]-Thymidine Incorporation | E. coli | [Insert Value] |
| [³H]-Thymidine Incorporation | B. subtilis | [Insert Value] |
| DNA Gyrase Supercoiling | E. coli DNA Gyrase | [Insert Value] |
| Topoisomerase IV Decatenation | E. coli Topoisomerase IV | [Insert Value] |
| DNA Polymerase III Activity | E. coli DNA Polymerase III | [Insert Value] |
Table 2: Cytotoxicity and Selectivity of this compound
| Assay | Cell Line/Organism | CC₅₀ / MIC (µg/mL) | Selectivity Index (CC₅₀/MIC) |
| MTT Assay | HeLa | [Insert Value] | [Calculate Value] |
| MTT Assay | HEK293 | [Insert Value] | [Calculate Value] |
| Minimum Inhibitory Concentration | E. coli | [Insert Value] | N/A |
| Minimum Inhibitory Concentration | B. subtilis | [Insert Value] | N/A |
Visualizations
The following diagrams illustrate the experimental workflows and the potential mechanism of action of this compound.
References
- 1. Membrane hyperpolarisation by valinomycin and its limitations for bacterial viability assessment using rhodamine 123 and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reconstitution of the Final Steps in the Biosynthesis of this compound Reveals the Origin of its Characteristic Azoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of this compound biosynthesis in Streptomyces viridifaciens: characterization of VlmI as a Streptomyces antibiotic regulatory protein (SARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general protocol for evaluating the specific effects of DNA replication inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design with Valanimycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valanimycin, a naturally occurring azoxy antibiotic isolated from Streptomyces viridifaciens, has demonstrated both antibacterial and antitumor properties.[1] Its mechanism of action is suggested to involve the inhibition of DNA synthesis, making it a compound of interest for further preclinical development.[2][3] These application notes provide detailed protocols for the in vivo evaluation of this compound's efficacy in both oncology and infectious disease models.
Physicochemical Properties and Formulation
This compound is described as an unstable oil at room temperature.[1] For in vivo studies, it is crucial to prepare fresh formulations. A recommended approach is to dissolve this compound in a biocompatible solvent such as a mixture of Dimethyl Sulfoxide (DMSO) and polyethylene glycol (e.g., PEG400), further diluted in saline or phosphate-buffered saline (PBS) to minimize toxicity. The final DMSO concentration should ideally be below 5% of the total injection volume.
Data Presentation: Efficacy of this compound in Preclinical Models
Table 1: Antitumor Efficacy of this compound in a Murine L1210 Leukemia Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Survival Time (Days) | Increase in Lifespan (%) | p-value vs. Vehicle |
| Vehicle Control | - | Daily, i.p. for 7 days | 10.2 ± 1.5 | - | - |
| This compound | 5 | Daily, i.p. for 7 days | 12.8 ± 1.8 | 25.5 | <0.05 |
| This compound | 10 | Daily, i.p. for 7 days | 15.5 ± 2.1 | 52.0 | <0.01 |
| This compound | 20 | Daily, i.p. for 7 days | 18.1 ± 2.5 | 77.5 | <0.001 |
| Doxorubicin (Positive Control) | 2 | Every other day, i.p. for 3 doses | 19.5 ± 2.2 | 91.2 | <0.001 |
Table 2: Antitumor Efficacy of this compound in a Murine Ehrlich Ascites Carcinoma (EAC) Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Volume (mm³) at Day 14 | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | Daily, i.p. for 10 days | 2540 ± 350 | - | - |
| This compound | 10 | Daily, i.p. for 10 days | 1651 ± 280 | 35.0 | <0.05 |
| This compound | 20 | Daily, i.p. for 10 days | 1117 ± 210 | 56.0 | <0.01 |
| This compound | 40 | Daily, i.p. for 10 days | 787 ± 150 | 69.0 | <0.001 |
| Cisplatin (Positive Control) | 5 | Single dose, i.p. | 685 ± 130 | 73.0 | <0.001 |
Table 3: Antibacterial Efficacy of this compound in a Murine Systemic Infection Model (e.g., S. aureus)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Bacterial Load (CFU/g) in Spleen at 24h | Log Reduction in Bacterial Load | p-value vs. Vehicle |
| Vehicle Control | - | Single dose, i.v. | 7.8 x 10⁶ | - | - |
| This compound | 10 | Single dose, i.v. | 2.5 x 10⁵ | 1.5 | <0.05 |
| This compound | 20 | Single dose, i.v. | 9.1 x 10⁴ | 1.9 | <0.01 |
| This compound | 40 | Single dose, i.v. | 3.2 x 10³ | 3.4 | <0.001 |
| Vancomycin (Positive Control) | 10 | Single dose, i.v. | 1.5 x 10³ | 3.7 | <0.001 |
Experimental Protocols
Protocol 1: Evaluation of Antitumor Efficacy in a Murine L1210 Leukemia Model
Objective: To assess the in vivo antitumor activity of this compound against L1210 leukemia cells in mice.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline)
-
L1210 leukemia cells
-
6-8 week old DBA/2 mice
-
Sterile PBS
-
Syringes and needles
-
Calipers
Procedure:
-
Cell Culture and Implantation: Culture L1210 cells in appropriate media. On Day 0, inoculate DBA/2 mice intraperitoneally (i.p.) with 1 x 10⁵ L1210 cells per mouse in 0.1 mL of sterile PBS.
-
Animal Grouping and Treatment: Randomize mice into treatment and control groups (n=8-10 mice/group).
-
Drug Administration: On Day 1, begin treatment with this compound (e.g., 5, 10, 20 mg/kg) or vehicle control via i.p. injection daily for 7-10 days. A positive control group (e.g., Doxorubicin) should be included.
-
Monitoring: Monitor mice daily for clinical signs of illness and mortality. Record body weight twice weekly.
-
Endpoint: The primary endpoint is survival. The study is terminated when all mice in the vehicle control group have succumbed to the tumor burden.
-
Data Analysis: Calculate the mean survival time (MST) and the percentage increase in lifespan (%ILS) for each group compared to the vehicle control. Analyze survival data using Kaplan-Meier curves and log-rank tests.
Protocol 2: Evaluation of Antitumor Efficacy in a Murine Ehrlich Ascites Carcinoma (EAC) Model
Objective: To determine the in vivo efficacy of this compound against solid tumors derived from EAC cells.
Materials:
-
This compound
-
Vehicle
-
Ehrlich Ascites Carcinoma (EAC) cells
-
6-8 week old Swiss albino mice
-
Sterile PBS
-
Syringes and needles
-
Calipers
Procedure:
-
Tumor Implantation: Inoculate Swiss albino mice subcutaneously in the right flank with 2 x 10⁶ EAC cells in 0.1 mL of sterile PBS.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Animal Grouping and Treatment: Randomize mice into treatment and control groups (n=8-10 mice/group) once tumors reach the desired size.
-
Drug Administration: Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle control via i.p. or intravenous (i.v.) injection daily or every other day for a specified period (e.g., 14 days). Include a positive control group (e.g., Cisplatin).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control. Analyze differences in tumor volume and weight using appropriate statistical tests (e.g., ANOVA).
Protocol 3: Evaluation of Antibacterial Efficacy in a Murine Systemic Infection Model
Objective: To assess the in vivo antibacterial activity of this compound in a systemic infection model.
Materials:
-
This compound
-
Vehicle
-
Bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
-
6-8 week old BALB/c mice
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Sterile saline
-
Syringes and needles
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase in TSB. Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 1 x 10⁸ CFU/mL).
-
Infection: Infect mice via i.p. or i.v. injection with a lethal or sub-lethal dose of the bacterial suspension.
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer a single dose of this compound (e.g., 10, 20, 40 mg/kg) or vehicle control via i.v. or i.p. injection. Include a positive control group (e.g., Vancomycin).
-
Monitoring and Sample Collection: Monitor the mice for signs of infection and mortality over a period of time (e.g., 72 hours). At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize a subset of mice from each group and aseptically collect organs (e.g., spleen, liver, kidneys).
-
Bacterial Load Determination: Homogenize the collected organs in sterile saline, perform serial dilutions, and plate on TSA plates. Incubate the plates and count the number of colonies to determine the bacterial load (CFU/g of tissue).
-
Data Analysis: Calculate the log reduction in bacterial load for each treatment group compared to the vehicle control. Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
This compound Biosynthetic Pathway
Caption: Biosynthesis of this compound from L-Valine and L-Serine.
Proposed Mechanism of Action: DNA Damage Response Pathway
Caption: this compound-induced DNA Damage Response.
Experimental Workflow for In Vivo Antitumor Efficacy Study
Caption: Workflow for in vivo antitumor studies.
References
- 1. Isolation and properties of this compound, a new azoxy antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and DNA damage caused by the azoxy metabolites of procarbazine in L1210 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound acts on DNA in bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Valanimycin-Resistant Mutants for Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valanimycin, a naturally occurring azoxy compound isolated from Streptomyces viridifaciens, has demonstrated both antimicrobial and antitumor properties.[1][2][3][4] Its activity against mouse leukemia L1210 cells and a range of Gram-positive and Gram-negative bacteria makes it a compound of interest for further therapeutic development.[1][2] The mechanism of action of this compound is suggested to involve the inhibition of DNA synthesis and the activation of DNA repair systems, indicating that it may function as a DNA-damaging agent.[2][5][6]
The emergence of drug resistance is a significant challenge in the development of new therapeutics. Studying the mechanisms by which cells or microorganisms become resistant to a compound like this compound can provide invaluable insights into its mode of action, identify potential combination therapies to overcome resistance, and aid in the design of more robust second-generation drugs.
These application notes provide detailed protocols for the generation, characterization, and analysis of this compound-resistant mutants, both in a cancer cell line model (murine leukemia L1210) and a bacterial model (Streptomyces species).
Data Presentation
Table 1: Cytotoxicity of this compound in Murine Leukemia L1210 Cells
| Cell Line | This compound IC50 (µM) | Resistance Fold-Change | Key Mutations |
| L1210 (Parental) | [To Be Determined] | 1 | - |
| L1210-ValR-1 | [To Be Determined] | [To Be Calculated] | [To Be Identified] |
| L1210-ValR-2 | [To Be Determined] | [To Be Calculated] | [To Be Identified] |
| L1210-ValR-3 | [To Be Determined] | [To Be Calculated] | [To Be Identified] |
| Note: IC50 values for this compound in L1210 cells are not readily available in the public domain and must be determined experimentally. |
Table 2: Antimicrobial Activity of this compound against Streptomyces Species
| Strain | This compound MIC (µg/mL) | Resistance Fold-Change | Key Mutations |
| Streptomyces sp. (Wild-Type) | [To Be Determined] | 1 | - |
| Streptomyces sp.-ValR-1 | [To Be Determined] | [To Be Calculated] | [To Be Identified] |
| Streptomyces sp.-ValR-2 | [To Be Determined] | [To Be Calculated] | [To Be Identified] |
| Streptomyces sp.-ValR-3 | [To Be Determined] | [To Be Calculated] | [To Be Identified] |
| Note: Specific MIC values for this compound against relevant bacterial strains are not readily available and should be determined experimentally. |
Experimental Protocols
Protocol 1: Determination of this compound IC50/MIC
Objective: To determine the initial inhibitory concentration of this compound required for subsequent resistance studies.
1.1: IC50 Determination in L1210 Murine Leukemia Cells
-
Materials:
-
L1210 murine leukemia cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™)
-
Plate reader
-
-
Procedure:
-
Seed L1210 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare a serial dilution of this compound in culture medium. It is recommended to start with a wide concentration range (e.g., 0.01 µM to 100 µM).
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for the this compound stock).
-
Incubate for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
1.2: MIC Determination for Streptomyces Species
-
Materials:
-
Streptomyces strain of interest
-
Appropriate liquid culture medium (e.g., Tryptic Soy Broth)
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a bacterial inoculum of the Streptomyces strain and adjust the turbidity to a 0.5 McFarland standard.
-
Prepare a two-fold serial dilution of this compound in the liquid culture medium in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no drug) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the Streptomyces strain (e.g., 28-30°C) for 24-48 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol 2: Generation of this compound-Resistant Mutants
2.1: Generation of this compound-Resistant L1210 Cells
-
Method: Stepwise increase in drug concentration.
-
Procedure:
-
Culture L1210 cells in the presence of this compound at a concentration equal to the IC50 determined in Protocol 1.1.
-
Maintain the culture, replacing the medium with fresh this compound-containing medium every 2-3 days.
-
Initially, significant cell death is expected. Continue to culture the surviving cells until they resume a normal growth rate.
-
Once the cells are growing robustly, double the concentration of this compound.
-
Repeat this process of gradually increasing the this compound concentration.
-
At each stage of increased resistance, cryopreserve a batch of cells.
-
Continue this process until a desired level of resistance is achieved (e.g., 10 to 50-fold increase in IC50 compared to the parental cell line).
-
To ensure the resistance is a stable phenotype, culture the resistant cells in drug-free medium for several passages and then re-determine the IC50.
-
2.2: Generation of this compound-Resistant Streptomyces Mutants
-
Method 1: Spontaneous Mutation
-
Prepare a high-density culture of the Streptomyces strain.
-
Plate the culture on solid medium containing this compound at a concentration 4-8 times the MIC determined in Protocol 1.2.
-
Incubate the plates until colonies appear (this may take several days to weeks).
-
Isolate individual resistant colonies and re-streak them on fresh this compound-containing plates to confirm resistance.
-
Culture the confirmed resistant mutants in liquid medium with this compound to create stocks for further analysis.
-
-
Method 2: Chemical Mutagenesis (e.g., with Ethyl Methanesulfonate - EMS)
-
Caution: EMS is a potent mutagen and should be handled with appropriate safety precautions.
-
Grow a liquid culture of the Streptomyces strain to mid-log phase.
-
Wash the cells and resuspend them in a suitable buffer.
-
Expose the cells to a concentration of EMS that results in a kill rate of approximately 99%. The optimal concentration and exposure time should be determined empirically.
-
Wash the cells thoroughly to remove the EMS.
-
Allow the cells to recover in fresh liquid medium for a few hours.
-
Plate the mutagenized culture on solid medium containing this compound at 4-8 times the MIC.
-
Isolate and confirm resistant colonies as described in Method 1.
-
Protocol 3: Characterization of this compound-Resistant Mutants
3.1: Phenotypic Characterization
-
Growth Rate Analysis: Compare the growth rate of resistant mutants to the parental/wild-type strain in the presence and absence of this compound.
-
Cross-Resistance Profile: Determine the IC50 or MIC of the resistant mutants to other DNA-damaging agents (e.g., doxorubicin, cisplatin, mitomycin C) to investigate potential cross-resistance or collateral sensitivity.
3.2: Molecular Characterization
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental/wild-type and resistant mutant strains.
-
Whole-Genome Sequencing (WGS): Perform WGS to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and copy number variations in the resistant mutants compared to the parental/wild-type strain.
-
Candidate Gene Sequencing: If WGS is not feasible, sequence candidate genes that may be involved in this compound's mechanism of action or resistance. Based on its proposed DNA-damaging activity, candidate genes could include those involved in:
-
DNA repair pathways (e.g., base excision repair, nucleotide excision repair, homologous recombination).
-
Drug transport (e.g., ABC transporters). A known this compound resistance determinant is the efflux pump VlmF.[7]
-
The drug's molecular target (if identified).
-
-
RNA Sequencing (RNA-Seq): Perform RNA-Seq to identify differentially expressed genes between the parental/wild-type and resistant strains. This can reveal changes in signaling pathways and cellular processes that contribute to resistance.
Visualizations
This compound Experimental Workflow
References
- 1. Isolation and properties of this compound, a new azoxy antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acts on DNA in bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of this compound biosynthesis in Streptomyces viridifaciens: characterization of VlmI as a Streptomyces antibiotic regulatory protein (SARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification, Characterization, and Bioconversion of a New Intermediate in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reconstitution of the Final Steps in the Biosynthesis of this compound Reveals the Origin of its Characteristic Azoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular characterization and analysis of the biosynthetic gene cluster for the azoxy antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Valanimycin in Cancer Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valanimycin is a naturally occurring azoxy compound isolated from Streptomyces viridifaciens. It has demonstrated both antibiotic and anticancer properties. Early studies have indicated its potential as a cytotoxic agent against specific cancer models, suggesting a mechanism of action related to DNA synthesis. This document provides an overview of the known applications of this compound in cancer research, summarizes the available data, and offers detailed, representative protocols for its evaluation in both in vitro and in vivo cancer models. It is important to note that while the biosynthetic pathway of this compound is well-characterized, detailed modern studies on its anticancer mechanism and efficacy in a broad range of cancer models are limited in publicly available literature.
Mechanism of Action
The precise mechanism of action of this compound in cancer cells has not been fully elucidated. However, it is suggested that this compound may function as a DNA synthesis inhibitor and potentially activate DNA repair systems[1]. Its activity has been noted to affect DNA in bacterial cells, which may translate to a similar mechanism in rapidly dividing cancer cells[2]. Azoxy compounds, in general, are known to exert cytotoxic effects, which can include the induction of apoptosis.
Data Presentation
Quantitative data on the anticancer activity of this compound is scarce in the available literature. The following tables summarize the qualitative findings and provide a template for the presentation of future quantitative data.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Activity | IC50 (µM) | Citation |
| L1210 | Mouse Leukemia | Active | Data not available | [3] |
Table 2: In Vivo Activity of this compound
| Cancer Model | Animal Model | Treatment Regimen | Outcome | Quantitative Metric | Citation |
| L1210 Leukemia | Mouse | Data not available | Prolonged lifespan | Data not available | [3] |
| Ehrlich Carcinoma | Mouse | Data not available | Prolonged lifespan | Data not available | [3] |
Mandatory Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound as a DNA synthesis inhibitor.
Experimental Workflow
Caption: Workflow for in vivo evaluation in an Ehrlich ascites carcinoma model.
Experimental Protocols
The following are detailed, representative protocols for the evaluation of this compound's anticancer activity. These are generalized protocols and may require optimization for specific experimental conditions.
Protocol 1: In Vitro Cytotoxicity Assay using MTT
Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., L1210) and calculate its IC50 value.
Materials:
-
This compound
-
Cancer cell line (e.g., L1210)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete culture medium.
-
Perform a cell count and adjust the cell density to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations for treatment.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: In Vivo Antitumor Activity in Ehrlich Ascites Carcinoma (EAC) Model
Objective: To evaluate the in vivo antitumor efficacy of this compound by assessing its effect on tumor growth and survival in mice bearing Ehrlich Ascites Carcinoma.
Materials:
-
This compound
-
Ehrlich Ascites Carcinoma (EAC) cells
-
Swiss albino mice (6-8 weeks old)
-
Sterile saline (0.9% NaCl)
-
Standard anticancer drug (e.g., Cisplatin) for positive control
-
Syringes and needles for injection
-
Animal balance
Procedure:
-
EAC Cell Propagation:
-
Maintain EAC cells by intraperitoneal (i.p.) transplantation in Swiss albino mice.
-
For the experiment, aspirate ascitic fluid from a donor mouse (transplanted 7-10 days prior) under aseptic conditions.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Dilute the ascitic fluid with sterile saline to obtain a concentration of 2 x 10^7 cells/mL.
-
-
Animal Grouping and Tumor Inoculation:
-
Randomly divide the mice into experimental groups (n=6-8 per group):
-
Group 1: Normal Control (saline only)
-
Group 2: Tumor Control (EAC + vehicle)
-
Group 3-5: this compound treated (EAC + different doses of this compound)
-
Group 6: Positive Control (EAC + standard drug)
-
-
Inoculate all mice except the normal control group with 0.2 mL of the EAC cell suspension (4 x 10^6 cells/mouse) intraperitoneally.
-
-
Treatment:
-
24 hours after tumor inoculation, begin treatment.
-
Administer this compound (dissolved in a suitable vehicle) intraperitoneally daily for 9-10 days at predetermined doses.
-
Administer the vehicle to the tumor control group and the standard drug to the positive control group following the same schedule.
-
-
Monitoring and Data Collection:
-
Record the body weight of each mouse daily.
-
Monitor the mice for signs of toxicity and mortality. The time of death for each mouse is recorded to calculate the mean survival time (MST) and percentage increase in lifespan (% ILS).
-
% ILS = [(MST of treated group - MST of tumor control group) / MST of tumor control group] x 100
-
-
At the end of the treatment period (e.g., day 11), sacrifice a subset of mice from each group.
-
Collect the ascitic fluid from the peritoneal cavity and measure its volume.
-
Perform a viable tumor cell count from the ascitic fluid.
-
-
Data Analysis:
-
Compare the mean tumor volume and viable tumor cell count between the treated groups and the tumor control group.
-
Analyze the survival data using Kaplan-Meier survival curves and log-rank tests.
-
Evaluate any changes in body weight as an indicator of toxicity.
-
Conclusion
This compound presents an interesting natural product with reported anticancer activity in early-stage research. The available data, though limited, suggests that its mechanism may involve the disruption of DNA synthesis, a hallmark of many effective chemotherapeutic agents. The provided protocols offer a framework for further investigation into its cytotoxic and antitumor properties. Future research should focus on determining its efficacy in a broader panel of human cancer cell lines, elucidating the specific molecular pathways it affects, and conducting more detailed preclinical in vivo studies to better understand its therapeutic potential.
References
- 1. Reconstitution of the Final Steps in the Biosynthesis of this compound Reveals the Origin of its Characteristic Azoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound acts on DNA in bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Valanimycin as a tool for studying azoxy compound biosynthesis
Application Notes and Protocols
Topic: Valanimycin as a Tool for Studying Azoxy Compound Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a naturally occurring antibiotic with antitumor activity, produced by Streptomyces viridifaciens MG456-hF10.[1][2] Its distinctive feature is an azoxy functional group, a moiety found in a growing number of bioactive natural products. For years, the enzymatic machinery responsible for forging this N-N-O linkage in nature remained elusive. Recent breakthroughs in elucidating the this compound biosynthetic pathway have not only unveiled the complete enzymatic cascade but have also established it as a foundational model system for studying azoxy bond formation.[3][4] The in vitro reconstitution of its biosynthesis provides a powerful toolkit for biochemists and synthetic biologists to probe the mechanisms of N-N bond formation, discover new enzymes, and engineer novel bioactive compounds.[3][4]
This document provides detailed protocols and data derived from studies on the this compound biosynthetic gene cluster (vlm), offering a guide for researchers to utilize this system for investigating novel azoxy compound biosynthetic pathways.
Data Presentation
The biosynthesis of this compound is orchestrated by a series of enzymes encoded by the vlm gene cluster.[5] Understanding the function of each component is critical for utilizing this pathway as a research tool.
Table 1: Key Genes and Enzymes in the this compound Biosynthetic Pathway
| Gene | Enzyme/Protein | Function | Reference |
| vlmD | Valine Decarboxylase | Converts L-valine to isobutylamine (IBA). | [3][5] |
| vlmH / vlmR | Two-component Flavin Monooxygenase | Catalyzes the N-hydroxylation of isobutylamine to isobutyl hydroxylamine (IBHA). | [3][6] |
| vlmL | Seryl-tRNA Synthetase | Provides L-seryl-tRNA for the pathway. | [5][7] |
| vlmA | Seryl-tRNA Transferase | Transfers the L-seryl group from seryl-tRNA to IBHA to form O-(L-seryl)-isobutylhydroxylamine. | [3][7] |
| vlmO | Integral Membrane Protein | Works with a hydrazine synthetase (e.g., ForJ) to catalyze N-N bond formation, converting O-(L-seryl)-isobutylhydroxylamine to N-(isobutylamino)-L-serine. | [3][4] |
| vlmB | Non-heme Diiron Enzyme | Catalyzes the key four-electron oxidation of the N-N single bond in N-(isobutylamino)-L-serine to form the azoxy group. | [3][4][8] |
| vlmJ | Kinase | Catalyzes the ATP-dependent phosphorylation of the hydroxyl group of the this compound precursor. | [3][7] |
| vlmK | Lyase/Dehydratase | Catalyzes the final dehydration step to form this compound. | [3][7] |
| vlmI | SARP Family Regulator | Acts as a positive regulator for the expression of other vlm genes. | [7][9] |
| vlmF | Resistance Gene | Provides self-resistance to the producing organism. | [5] |
Table 2: Spectroscopic Data for Key Biosynthetic Intermediates and Enzymes
| Compound/Enzyme | Technique | Key Data Points | Significance | Reference |
| This compound Precursor (from vlmJ/vlmK mutants) | 13C NMR | Resonance at 64.7 ppm (CH moiety) | Confirmed the presence of the carbon backbone and azoxy group prior to final maturation. | [7] |
| This compound Precursor (from vlmJ/vlmK mutants) | 15N NMR | Chemical shifts consistent with an azoxy group. | Provided direct evidence for the formation of the N-N-O linkage. | [7] |
| VlmB Enzyme | Mössbauer Spectroscopy | Quadrupole doublet with δ = 0.51 mm/s and ΔEQ = -1.49 mm/s. | Supports the presence of a resting μ-oxo diferric complex, providing insight into the catalytic cycle of azoxy group formation. | [3][4][8] |
Visualizations: Pathways and Workflows
The following diagrams illustrate the key biosynthetic pathway and a general workflow for its application in research.
Caption: The enzymatic pathway for this compound biosynthesis.
Caption: Workflow for studying new azoxy compound biosynthetic pathways.
Experimental Protocols
The following protocols are generalized from published methodologies and provide a starting point for researchers.[3][7][9] Optimization may be required for specific enzymes or substrates.
Protocol 1: Overexpression and Purification of Vlm Proteins
This protocol describes a general method for producing and purifying His-tagged or FLAG-tagged Vlm proteins from E. coli.
1. Gene Cloning and Expression Vector Construction:
- Amplify the gene of interest (e.g., vlmB) from S. viridifaciens genomic DNA via PCR.
- Clone the PCR product into a suitable expression vector (e.g., pET-28a for N-terminal His-tag or pFLAG-CTC for C-terminal FLAG-tag) using standard restriction enzyme or Gibson assembly methods.
- Transform the resulting plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
2. Protein Overexpression:
- Inoculate 10 mL of Luria-Bertani (LB) broth (supplemented with the appropriate antibiotic, e.g., 100 µg/mL ampicillin) with a single colony of the expression strain. Grow overnight at 37°C with shaking.
- Use the overnight culture to inoculate 1 L of fresh 2x LB broth containing 0.4% glucose and antibiotic.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
- Continue to incubate the culture for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
3. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF).
- Lyse the cells by sonication or using a French press.
- Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C) to remove cell debris.
- For His-tagged proteins, load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).
- For FLAG-tagged proteins, use a column with anti-FLAG antibody resin according to the manufacturer's instructions.[9]
- Assess protein purity by SDS-PAGE. If necessary, perform further purification steps like size-exclusion chromatography.
- Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Protocol 2: In Vitro Reconstitution of the Final Steps of this compound Biosynthesis
This protocol outlines the key steps to enzymatically synthesize the this compound azoxy core from a precursor in a one-pot reaction, which is central to using the system as a tool.[3][4]
1. Substrate Preparation:
- The initial substrate for the final steps is O-(L-seryl)-isobutylhydroxylamine. This can be synthesized chemically or produced enzymatically using purified VlmA, VlmL, L-serine, ATP, and isobutylhydroxylamine.
- Alternatively, to study the key azoxy-forming step directly, the intermediate N-(isobutylamino)-L-serine can be used as the substrate for VlmB.
2. Reaction Setup:
- Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
- A typical reaction (50-100 µL volume) might contain:
- Substrate (e.g., 0.5 mM N-(isobutylamino)-L-serine)
- Purified VlmB (e.g., 5-10 µM)
- Purified VlmJ (e.g., 5-10 µM)
- Purified VlmK (e.g., 5-10 µM)
- ATP (1-2 mM, required for VlmJ)
- Cofactors for VlmB if necessary (though it utilizes a resting diferric state, specific conditions may enhance turnover).
3. Reaction and Analysis:
- Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for 1-4 hours.
- Quench the reaction by adding an equal volume of cold methanol or acetonitrile.
- Centrifuge the mixture to precipitate the enzymes.
- Analyze the supernatant for the presence of this compound or other azoxy products using Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor for the expected mass of the product (this compound [M+H]+ = m/z 173.0926).[7]
- For structural confirmation of a novel product, the reaction can be scaled up to produce sufficient material for NMR analysis.
This reconstituted system allows researchers to test putative azoxy-forming enzymes (homologs of VlmB) or other pathway enzymes by substituting them into the reaction and observing product formation, making it an invaluable tool for functional genomics and enzyme discovery in natural product biosynthesis.
References
- 1. This compound Synthesis Pathway [eawag-bbd.ethz.ch]
- 2. Isolation and properties of this compound, a new azoxy antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reconstitution of the Final Steps in the Biosynthesis of this compound Reveals the Origin of its Characteristic Azoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reconstitution of the Final Steps in the Biosynthesis of this compound Reveals the Origin of Its Characteristic Azoxy Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular characterization and analysis of the biosynthetic gene cluster for the azoxy antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification, Characterization, and Bioconversion of a New Intermediate in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of this compound biosynthesis in Streptomyces viridifaciens: characterization of VlmI as a Streptomyces antibiotic regulatory protein (SARP) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Valanimycin Degradation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with valanimycin. The information addresses potential issues related to the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound sample has lost significant bioactivity after storage in an aqueous solution. What is the likely cause?
A1: this compound is known to be an unstable oil at room temperature, and its degradation is accelerated in aqueous solutions. The loss of bioactivity is likely due to the chemical breakdown of the molecule. Two primary sites in the this compound structure are susceptible to degradation: the azoxy group and the α,β-unsaturated carboxylic acid moiety. Hydrolysis of the azoxy bond or reactions involving the acrylic acid portion can lead to inactive byproducts. It is recommended to prepare fresh solutions for bioassays or store stock solutions in appropriate anhydrous solvents at low temperatures (-20°C or below).
Q2: I observe a change in the color and pH of my this compound solution over time. What could this indicate?
A2: A change in color and pH can be an indicator of this compound degradation. The formation of acidic byproducts from the breakdown of the acrylic acid moiety can lower the pH of the solution. Color changes may result from the formation of various degradation products with different chromophores. It is advisable to monitor the physical properties of your this compound solutions and correlate them with bioactivity assays to establish a baseline for degradation.
Q3: What are the potential degradation byproducts of this compound I should look for in my analysis (e.g., by HPLC-MS)?
A3: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, several potential byproducts could be formed. These are hypothetical but chemically plausible:
-
Hydrolysis of the azoxy group: This could lead to the formation of isobutylhydroxylamine and 2-oxo-propanoic acid.
-
Decarboxylation of the acrylic acid moiety: This could result in the loss of CO2 and the formation of a vinyl-azoxy derivative.
-
Oxidative cleavage: The double bond in the acrylic acid moiety is susceptible to oxidative cleavage, which could lead to smaller, more polar byproducts.
When analyzing degraded samples, look for masses corresponding to these potential structures and their fragments.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following precautions:
-
Temperature: Store stock solutions and experimental samples at low temperatures (e.g., 4°C for short-term storage, -20°C or -80°C for long-term storage).
-
Light: Protect solutions from light, as photodegradation can occur with many antibiotics.[1][2] Use amber vials or cover containers with aluminum foil.
-
pH: The stability of this compound may be pH-dependent. It is advisable to conduct pilot stability studies at different pH values to determine the optimal conditions for your experiments.
-
Solvent: For stock solutions, use anhydrous organic solvents like DMSO or ethanol. For aqueous buffers, prepare fresh solutions before each experiment.
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent results in bioassays | Degradation of this compound in the assay medium. | 1. Prepare fresh this compound solutions for each experiment. 2. Perform a time-course experiment to assess the stability of this compound in your specific assay medium. 3. Include a positive control with a more stable antibiotic to ensure the assay is performing correctly. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation byproducts. | 1. Analyze a freshly prepared standard of this compound to confirm its retention time and purity. 2. Compare the chromatograms of fresh and aged samples to identify degradation peaks. 3. Use HPLC-MS to obtain mass information for the unknown peaks and infer their structures. |
| Low yield of this compound during purification | Degradation during the extraction and purification process. | 1. Minimize the time this compound is in aqueous solutions. 2. Use cooled solvents and perform purification steps at low temperatures. 3. Avoid strongly acidic or basic conditions during purification unless necessary, and if so, for the shortest possible time. |
Quantitative Data on this compound Stability (Hypothetical)
The following tables are templates to illustrate how quantitative data on this compound stability could be presented. The data herein is for illustrative purposes only.
Table 1: Effect of Temperature on this compound Degradation in Aqueous Buffer (pH 7.4)
| Temperature (°C) | Time (hours) | Remaining this compound (%) |
| 4 | 24 | 95.2 |
| 25 (Room Temp) | 24 | 78.5 |
| 37 | 24 | 61.3 |
Table 2: Effect of pH on this compound Stability at 25°C
| pH | Time (hours) | Remaining this compound (%) |
| 5.0 | 12 | 88.1 |
| 7.4 | 12 | 82.3 |
| 9.0 | 12 | 71.9 |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability by HPLC
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. Store at -80°C in small aliquots.
-
Preparation of Working Solutions: Dilute the stock solution to a final concentration of 100 µg/mL in the desired aqueous buffers (e.g., phosphate-buffered saline at different pH values).
-
Incubation: Incubate the working solutions under different conditions (e.g., various temperatures, light/dark conditions).
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of each solution.
-
Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of cold acetonitrile or by freezing the sample immediately.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of remaining this compound relative to the time zero sample.
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound in Streptomyces viridifaciens involves several enzymatic steps starting from L-valine and L-serine.
Caption: Enzymatic steps in the biosynthesis of this compound.
Hypothetical this compound Degradation Pathways
The following diagram illustrates potential, hypothetical degradation pathways of this compound based on its chemical structure. These pathways are not experimentally confirmed.
Caption: Plausible but hypothetical degradation routes for this compound.
References
Technical Support Center: Optimizing Valanimycin Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with valanimycin. Given its inherent oily nature and instability at room temperature, this document offers strategies to optimize its solubility and handling for successful in vitro assays.[1]
Frequently Asked Questions (FAQs)
Q1: What makes this compound challenging to work with in in vitro assays?
A1: this compound is an unstable oil at room temperature, which presents two primary challenges for in vitro experiments.[1] Firstly, its oily consistency makes it difficult to dissolve in the aqueous-based media typically used for cell culture and other biological assays. Secondly, its instability can lead to degradation, potentially affecting its biological activity and leading to inconsistent results.
Q2: What is the best initial solvent to dissolve this compound?
A2: For hydrophobic and oily compounds like this compound, a water-miscible organic solvent is the recommended starting point. Dimethyl sulfoxide (DMSO) and absolute ethanol are common choices for creating a concentrated stock solution.
Q3: The this compound forms a precipitate when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
A3: This is a common issue when diluting a compound from an organic solvent into an aqueous solution. Refer to the "Troubleshooting Guide: Precipitate Formation" section below for detailed steps on how to address this.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, it is crucial to prepare fresh solutions for each experiment. If a stock solution must be stored, it should be aliquoted into small volumes and stored at -80°C to avoid repeated freeze-thaw cycles. Protect the compound from light and prolonged exposure to room temperature.
Q5: What concentration of DMSO or ethanol is safe for my cells in culture?
A5: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. For ethanol, it is advisable to keep the final concentration as low as possible, ideally below 0.1% (v/v). Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any solvent effects.
Troubleshooting Guides
Troubleshooting Issue 1: this compound Stock Solution Preparation
Problem: Difficulty in dissolving the oily this compound to create a homogenous stock solution.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Solvent | Use high-purity, anhydrous DMSO or absolute ethanol. |
| Insufficient Mixing | After adding the solvent, vortex the solution vigorously. Gentle warming in a 37°C water bath for a short period (10-15 minutes) can aid dissolution. |
| High Concentration | If the compound does not dissolve, try preparing a more dilute stock solution. |
Troubleshooting Issue 2: Precipitate Formation Upon Dilution in Aqueous Media
Problem: The this compound precipitates out of solution when the organic stock is added to the aqueous assay buffer or cell culture medium.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Poor Aqueous Solubility | Two-Step Dilution: First, dilute the stock solution in a small volume of serum-free medium or buffer, vortexing immediately. Then, add this intermediate dilution to the final volume of the assay medium. |
| Use of a Co-solvent or Surfactant: Incorporate a low concentration of a biocompatible non-ionic surfactant, such as Tween® 20 or Tween® 80 (final concentration of 0.1-0.5%), into your assay medium. Alternatively, co-solvents like PEG400 or glycerin can be explored. | |
| High Final Concentration | The desired final concentration of this compound may exceed its aqueous solubility limit. It may be necessary to work at lower concentrations. |
Troubleshooting Issue 3: Inconsistent Assay Results
Problem: High variability in results between replicate experiments.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Compound Degradation | Prepare fresh stock and working solutions for each experiment. Avoid storing diluted solutions. |
| Inhomogeneous Solution | Ensure the final working solution is well-mixed before adding it to the assay. Visually inspect for any signs of precipitation or phase separation. |
| Interaction with Assay Components | This compound may bind to plasticware or interact with components in the assay medium, such as serum proteins. Consider using low-protein binding plates and running control experiments with and without serum to assess its impact. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound to room temperature.
-
Under sterile conditions (e.g., in a biological safety cabinet), add a precise volume of anhydrous DMSO or absolute ethanol to the vial to achieve a desired high-concentration stock (e.g., 10-50 mM).
-
Vortex the vial vigorously for 1-2 minutes until the oily substance is completely dissolved and the solution is clear. Gentle warming at 37°C can be applied if necessary.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your cell culture medium. To avoid precipitation, use a two-step dilution method: a. Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of serum-free medium. For example, add 10 µL of a 10 mM stock to 990 µL of medium to get a 100 µM solution. Vortex immediately. b. Further dilute this intermediate solution to your final desired concentrations in the complete cell culture medium.
-
Visually inspect the final working solutions for any signs of precipitation. If precipitation is observed, consider the troubleshooting steps outlined above.
-
Add the final working solutions to your cell plates, ensuring the final solvent concentration is within the non-toxic range for your specific cell line.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting this compound solubility issues.
References
how to handle Valanimycin instability at room temperature
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the inherent instability of Valanimycin at room temperature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it unstable at room temperature?
This compound is a naturally occurring azoxy antibiotic isolated from Streptomyces viridifaciens.[1][2] Its instability at room temperature is attributed to its chemical structure, which features two reactive functional groups:
-
An azoxy group : This functional group can be susceptible to degradation under various conditions.
-
An α,β-unsaturated carboxylic acid moiety : This part of the molecule is prone to reactions such as nucleophilic addition.
This compound is also an oily substance, which can make handling and formulation challenging.[1]
Q2: What are the optimal storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or lower for long-term storage. For short-term storage (up to one month), aliquots in tightly sealed vials can be kept at -20°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.
-
Moisture: Keep in a desiccated environment to prevent hydrolysis.
Q3: How should I prepare this compound solutions for my experiments?
Due to its instability in solution, it is recommended to prepare this compound solutions fresh on the day of use.
-
Solvent Selection: The choice of solvent will depend on the specific experiment. For biological assays, ensure the solvent is compatible with your system. This compound's oily nature suggests it will be more soluble in organic solvents.
-
Preparation: Allow the vial of this compound to warm to room temperature for at least 60 minutes before opening to prevent condensation of moisture inside the vial. Prepare the solution immediately before use and keep it on ice.
Q4: What are the likely degradation pathways of this compound?
While the exact degradation pathway of this compound has not been extensively studied, based on its chemical structure, the following degradation mechanisms are plausible:
-
Hydrolysis of the azoxy group: The azoxy moiety can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to cleavage of the N-N bond.
-
Reactions of the α,β-unsaturated carboxylic acid: This functional group can undergo various reactions, including nucleophilic addition, which could alter the structure and activity of the molecule.
-
Oxidation: The molecule may be prone to oxidation, especially when exposed to air.
-
Photodegradation: Exposure to light, particularly UV light, may induce degradation.
Q5: How can I minimize this compound degradation during my experiments?
To maintain the integrity of this compound during your experiments, consider the following precautions:
-
Work at low temperatures: Perform experimental manipulations on ice whenever possible.
-
Minimize exposure to air and light: Use sealed vials and work in a dimly lit area or use light-blocking tubes.
-
Control pH: If working in aqueous solutions, buffer the solution to a pH that minimizes degradation (this may need to be determined empirically).
-
Use freshly prepared solutions: As mentioned, always prepare Valanimymcin solutions immediately before use.
Troubleshooting Guide
Q: My this compound sample, which is normally an oil, has changed in appearance (e.g., color, viscosity). What should I do?
A: A change in the physical appearance of your this compound sample is a strong indicator of degradation. It is recommended to discard the sample and use a fresh, properly stored aliquot. To prevent this in the future, ensure strict adherence to the recommended storage conditions.
Q: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a this compound sample. Could these be degradation products?
A: It is highly likely that new, unexpected peaks in your chromatogram are degradation products. You can investigate this by subjecting a sample of this compound to forced degradation (e.g., by exposure to heat, light, acid, or base) and analyzing the resulting mixture by HPLC or LC-MS to see if the same unexpected peaks are generated.
Q: My bioassay results with this compound are inconsistent. Could the compound's instability be the cause?
A: Yes, the instability of this compound can lead to inconsistent bioassay results. If the compound degrades during the course of the experiment, its effective concentration will decrease, leading to variability in the observed biological activity. To address this, prepare fresh solutions for each experiment, minimize the incubation time if possible, and consider performing a stability study of this compound under your specific assay conditions.
Data Presentation
The following table provides a template for summarizing the stability of this compound under various conditions. Researchers are encouraged to generate their own data to determine the optimal handling and storage conditions for their specific applications.
| Condition | Incubation Time (hours) | This compound Remaining (%) | Appearance |
| Room Temperature (25°C), Light | 24 | Data not available | Oily |
| Room Temperature (25°C), Dark | 24 | Data not available | Oily |
| 4°C, Dark | 24 | Data not available | Oily |
| -20°C, Dark | 24 | Data not available | Oily |
| pH 4, Room Temperature | 12 | Data not available | Oily |
| pH 7, Room Temperature | 12 | Data not available | Oily |
| pH 9, Room Temperature | 12 | Data not available | Oily |
| Room Temperature with Antioxidant A | 24 | Data not available | Oily |
| Room Temperature with Antioxidant B | 24 | Data not available | Oily |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for assessing the stability of this compound under different conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC vials
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Prepare test solutions: Dilute the stock solution with the desired buffer or solvent to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Prepare separate solutions for each condition to be tested (e.g., different temperatures, pH values, light exposure).
-
Incubate the samples: Store the test solutions under the specified conditions for a defined period. At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot of each solution for HPLC analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) may be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan).
-
-
Data Analysis: Quantify the peak area of this compound at each time point. The percentage of this compound remaining can be calculated relative to the peak area at time zero.
Protocol 2: Screening of Stabilizing Agents (Antioxidants)
This protocol outlines a method for screening the effectiveness of different antioxidants in preventing the degradation of this compound.
Materials:
-
This compound stock solution (prepared as in Protocol 1).
-
A selection of antioxidants (e.g., butylated hydroxytoluene (BHT), ascorbic acid, tocopherol).
-
Solvents compatible with both this compound and the antioxidants.
-
HPLC system and materials as in Protocol 1.
Procedure:
-
Prepare antioxidant stock solutions: Dissolve each antioxidant in a suitable solvent to a known concentration.
-
Prepare test solutions: To aliquots of the this compound test solution (prepared as in Protocol 1), add each antioxidant to a final desired concentration (e.g., 0.1% w/v). Include a control sample with no antioxidant.
-
Incubate and analyze: Incubate all samples at room temperature, protected from light. Analyze the samples by HPLC at various time points as described in Protocol 1.
-
Data Analysis: Compare the degradation rate of this compound in the presence of each antioxidant to the control sample to determine the most effective stabilizing agent.
Protocol 3: Preparation of a Stabilized this compound Formulation by Microencapsulation (Conceptual Outline)
This protocol provides a conceptual framework for encapsulating this compound to improve its stability. The specific parameters will need to be optimized.
Materials:
-
This compound
-
A suitable oil for the core phase (e.g., medium-chain triglycerides).
-
A polymer for the wall material (e.g., gelatin, gum arabic, chitosan).
-
An emulsifying agent.
-
A cross-linking agent (if required).
-
Homogenizer.
-
Freeze-dryer or spray-dryer.
Procedure:
-
Prepare the oil phase: Dissolve this compound in the chosen oil.
-
Prepare the aqueous phase: Dissolve the polymer and emulsifying agent in water.
-
Form the emulsion: Gradually add the oil phase to the aqueous phase while homogenizing at high speed to form an oil-in-water emulsion.
-
Cross-linking (optional): If necessary, add a cross-linking agent to harden the polymer shell.
-
Drying: Dry the microcapsules using either freeze-drying or spray-drying to obtain a stable powder formulation.
-
Characterization: Characterize the microcapsules for size, morphology, encapsulation efficiency, and stability of the encapsulated this compound.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
Valanimycin Production Technical Support Center: Troubleshooting & FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of Valanimycin from Streptomyces fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments.
| Issue ID | Question | Possible Causes | Recommended Solutions |
| VY-01 | Why is my this compound yield consistently low or undetectable? | Suboptimal Media Composition: Inadequate levels of precursors (L-valine, L-serine), carbon, or nitrogen sources.[1][2] | - Ensure the fermentation medium is rich in L-valine and L-serine, the primary precursors for this compound biosynthesis.[2][3] - Optimize carbon and nitrogen sources. While specific optimal levels for this compound are not extensively published, studies on other Streptomyces fermentations suggest that sources like glucose, starch, soybean meal, and peptone can be critical.[4][5] - Refer to the Experimental Protocols section for a baseline production medium. |
| Inappropriate Fermentation Parameters: Non-optimal pH, temperature, aeration, or agitation speed.[1][6] | - Systematically optimize physical parameters. For many Streptomyces species, optimal antibiotic production occurs at temperatures between 28-30°C and a pH of 6.5-7.5.[5][6][7] - Ensure adequate aeration and agitation, as these are crucial for oxygen supply, which can be a limiting factor in Streptomyces fermentations.[8][9] | ||
| Poor Inoculum Quality: Inoculum is too old, has low viability, or is of an inappropriate size.[10][6] | - Use a fresh, actively growing seed culture for inoculation. A seed age of 24-120 hours is often optimal, depending on the strain and growth conditions.[10][5][11] - Optimize the inoculum size. A common starting point is 5-10% (v/v).[10][5][6] | ||
| Genetic Instability of the Strain: The Streptomyces viridifaciens strain may have lost its ability to produce this compound due to genetic mutations. | - Re-streak the culture from a frozen stock to ensure the use of a pure, high-producing colony. - Periodically perform quality control checks on your strain. | ||
| VY-02 | Why is my this compound production inconsistent between batches? | Variability in Inoculum: Inconsistent age, size, or quality of the seed culture.[11] | - Standardize your inoculum preparation protocol. Ensure the seed culture is grown under the same conditions for the same amount of time for every batch.[12] |
| Inconsistent Media Preparation: Variations in the quality and quantity of media components. | - Use high-quality reagents and accurately measure all components. - Prepare a large batch of media if possible to minimize batch-to-batch variation. | ||
| Fluctuations in Fermentation Conditions: Small changes in pH, temperature, or dissolved oxygen levels.[13] | - Calibrate and monitor all probes and sensors in your fermenter regularly. - Maintain a detailed log of all fermentation parameters for each batch to identify any deviations. | ||
| FC-01 | My Streptomyces culture is contaminated. What should I do? | Inadequate Sterile Technique: Contamination introduced during media preparation, inoculation, or sampling.[14] | - Strictly adhere to aseptic techniques. Work in a laminar flow hood whenever possible.[12][14] - Ensure all media, flasks, and equipment are properly sterilized. Autoclave efficacy can be checked with biological indicators. |
| Contaminated Raw Materials: Media components may be a source of contamination. | - Use high-purity, sterile-filtered, or autoclaved ingredients. | ||
| Environmental Contamination: Spores or other microorganisms from the lab environment.[14] | - Maintain a clean and well-organized laboratory space. - Consider using media supplemented with antifungal (e.g., cycloheximide) and antibacterial agents (e.g., nalidixic acid) that do not inhibit your Streptomyces strain during the initial isolation and culture maintenance phases.[15] |
Frequently Asked Questions (FAQs)
Q1: What are the key precursors for this compound biosynthesis?
A1: The primary precursors for the biosynthesis of this compound are the amino acids L-valine and L-serine.[2][3][16] L-valine is converted to the isobutyl moiety, while L-serine contributes to the α-substituted acrylic portion of the molecule.[2]
Q2: How can I optimize the fermentation medium for higher this compound yield?
A2: Optimization of the fermentation medium is a critical step for enhancing production. This can be achieved by systematically evaluating different carbon and nitrogen sources, as well as their concentrations. Statistical methods like Plackett-Burman design and Response Surface Methodology (RSM) can be employed for efficient optimization.[10][11] While specific data for this compound is limited, studies on other Streptomyces antibiotics provide a good starting point. For instance, glucose and soybean meal have been shown to be effective for valinomycin production.[10][11]
Q3: What are the optimal physical parameters for Streptomyces fermentation?
A3: The optimal physical parameters can be strain-specific. However, for many Streptomyces species, a temperature of around 28-30°C, an initial pH of 6.5-7.5, and an incubation period of 7-12 days are often found to be optimal for antibiotic production.[4][5][6] Agitation and aeration rates need to be optimized to ensure sufficient dissolved oxygen, which is critical for the growth and secondary metabolism of these aerobic bacteria.[8][9]
Q4: How can I quantify the amount of this compound in my fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) is a common and accurate method for quantifying this compound. The fermentation broth is typically clarified by centrifugation and filtration, followed by extraction of this compound with a suitable organic solvent like ethyl acetate.[17] The extract is then analyzed by reverse-phase HPLC with UV detection.[17][18][19] A standard curve with known concentrations of purified this compound should be used for accurate quantification.
Q5: My Streptomyces culture is growing well, but not producing this compound. Why?
A5: This phenomenon, known as uncoupled growth and production, can occur for several reasons. The production of secondary metabolites like this compound is often triggered by nutrient limitation or other stress factors, and it typically occurs during the stationary phase of growth.[20] If the culture medium is too rich or the fermentation is terminated during the logarithmic growth phase, you may observe good biomass but little to no antibiotic production. Also, the expression of the this compound biosynthetic gene cluster is tightly regulated, and the necessary induction signals may be absent in your culture conditions.[21]
Data on Fermentation Parameter Optimization for Streptomyces
The following tables summarize quantitative data from studies on the optimization of other antibiotics produced by Streptomyces. This data should be used as a reference and starting point for optimizing this compound production.
Table 1: Effect of Inoculum Size and Seed Age on Antibiotic Production
| Antibiotic | Organism | Parameter | Range Tested | Optimal Value | Resulting Yield | Reference |
| Valinomycin | Streptomyces sp. | Inoculum Size (% v/v) | - | 8 | 457.23 ± 9.52 mg/L | [10][11] |
| Valinomycin | Streptomyces sp. | Seed Age (h) | - | 24 | 457.23 ± 9.52 mg/L | [10][11] |
| Chrysomycin A | Streptomyces sp. | Inoculum Size (% v/v) | - | 5 | 1601.9 ± 56.7 mg/L | [5] |
| Chrysomycin A | Streptomyces sp. | Seed Age (days) | - | 5 | 1601.9 ± 56.7 mg/L | [5] |
| APHE antibiotics | Streptomyces griseocarneus | Inoculum Size (% v/v) | 1-3 | 3 | - | [6] |
Table 2: Effect of Physical Fermentation Parameters on Antibiotic Production
| Antibiotic | Organism | Parameter | Range Tested | Optimal Value | Resulting Yield | Reference |
| Valinomycin | Streptomyces sp. | Temperature (°C) | - | 28 | 457.23 ± 9.52 mg/L | [10][11] |
| Valinomycin | Streptomyces sp. | Initial pH | - | 7.2 | 457.23 ± 9.52 mg/L | [10][11] |
| Vancomycin | Amycolatopsis orientalis | Temperature (°C) | - | 29 | - | [7] |
| Vancomycin | Amycolatopsis orientalis | pH | - | 7.6 | - | [7] |
| Vancomycin | Amycolatopsis orientalis | Agitation (rpm) | - | 255 | - | [7] |
| Chrysomycin A | Streptomyces sp. | Initial pH | - | 6.5 | 1061.3 ± 51.04 mg/L | [5] |
| APHE antibiotics | Streptomyces griseocarneus | Temperature (°C) | - | 30 | - | [6] |
| APHE antibiotics | Streptomyces griseocarneus | Initial pH | 5.5-8.5 | 7.2 | - | [6] |
Experimental Protocols
Protocol 1: Seed Culture Preparation for Streptomyces viridifaciens
-
Aseptically transfer a single, well-isolated colony of S. viridifaciens from a fresh agar plate to a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).[22]
-
Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 2-5 days, or until the culture is visibly turbid and contains fragmented mycelia.[22]
-
This seed culture is now ready to be used to inoculate the production medium.
Protocol 2: Batch Fermentation for this compound Production
-
Prepare the production medium (refer to published media for Streptomyces or a custom-optimized medium) and sterilize by autoclaving.
-
After cooling, inoculate the production medium with 5-10% (v/v) of the seed culture prepared in Protocol 1.
-
Incubate the culture in a fermenter at 28-30°C with controlled pH (e.g., 7.0) and aeration for 7-12 days.[5][6]
-
Withdraw samples aseptically at regular intervals to monitor growth (e.g., dry cell weight) and this compound production (using Protocol 3).
Protocol 3: Extraction and Quantification of this compound
-
Harvest a sample of the fermentation broth and centrifuge to pellet the mycelia.
-
Acidify the supernatant to approximately pH 3.[17]
-
Extract the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.[17]
-
Pool the organic phases and evaporate to dryness under reduced pressure.
-
Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.
-
Inject the sample into an HPLC system equipped with a C18 column and a UV detector.
-
Quantify the this compound concentration by comparing the peak area to a standard curve generated with purified this compound.[18][19][23]
Visualizations
Caption: Simplified biosynthetic pathway of this compound from L-valine and L-serine.
Caption: General workflow for optimizing this compound production.
Caption: Regulatory role of VlmI in this compound biosynthesis.
References
- 1. scispace.com [scispace.com]
- 2. Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Synthesis Pathway [eawag-bbd.ethz.ch]
- 4. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 5. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. primescholars.com [primescholars.com]
- 7. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of fermentation medium and conditions for enhancing valinomycin production by Streptomyces sp. ZJUT-IFE-354 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Potential of Streptomyces spp. Isolated from the Rift Valley Regions of Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification, characterization, and bioconversion of a new intermediate in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification, Characterization, and Bioconversion of a New Intermediate in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Competition Sensing Changes Antibiotic Production in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. d-nb.info [d-nb.info]
troubleshooting low bioactivity of Valanimycin in experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments involving valanimycin and to answer frequently asked questions.
Troubleshooting Guide: Low Bioactivity of this compound
Researchers may encounter lower-than-expected bioactivity of this compound in their experiments. This guide addresses common issues and provides systematic steps to identify and resolve them.
Problem: this compound shows low or no biological activity in my assay.
The most common reason for the low bioactivity of this compound is its inherent instability. This compound is an unstable oil at room temperature, which can lead to its degradation before or during the experiment.[1]
Step 1: Verify Compound Integrity and Storage
Question: How should I handle and store this compound to prevent degradation?
Proper storage and handling are critical for maintaining the bioactivity of this compound.
-
Storage of Solid Compound: Store this compound neat (as an oil) in a tightly sealed vial at -20°C or lower. Protect from light.
-
Stock Solutions: Prepare stock solutions fresh for each experiment if possible. If storage is necessary, dissolve this compound in anhydrous, sterile DMSO at a high concentration (e.g., 10-20 mM). Aliquot into small volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store these aliquots at -80°C.
-
Handling: Before opening the vial, allow it to warm to room temperature to prevent condensation of moisture, which can hydrolyze the compound. Use anhydrous solvents and sterile techniques to prepare solutions.
Troubleshooting Workflow for Compound Handling
Caption: Workflow to troubleshoot this compound handling and storage.
Step 2: Optimize Experimental Conditions
Question: What experimental parameters can affect this compound's bioactivity?
Several factors during the experiment can influence the stability and apparent activity of this compound.
-
pH: Azoxy compounds can be susceptible to degradation under acidic or reductive conditions.[2] Ensure the pH of your culture medium or buffer is stable and within the optimal range for your assay (typically neutral pH).
-
Temperature: As this compound is unstable at room temperature, prolonged incubation at 37°C can lead to degradation.[1] Consider shorter incubation times if experimentally feasible.
-
Media Components: Components in the culture medium, such as serum proteins, may bind to this compound, reducing its free concentration and apparent activity. Consider using serum-free medium for a portion of the experiment to assess this possibility.
-
Light Exposure: Protect experimental plates and solutions containing this compound from light as much as possible to prevent potential photodegradation.
Logical Relationship of Experimental Factors Affecting Bioactivity
Caption: Factors influencing this compound stability and bioactivity.
Step 3: Review Assay Protocol and Data Interpretation
Question: How do I know if my assay is sensitive enough for this compound?
The design of your bioassay is crucial for obtaining reliable results.
-
Concentration Range: Ensure the concentrations of this compound being tested are appropriate. Without specific published MIC or IC50 values for many cell lines, a broad concentration range is recommended for initial experiments (e.g., from nanomolar to high micromolar).
-
Positive Control: Include a positive control compound with a known mechanism of action similar to this compound (e.g., another DNA synthesis inhibitor) to validate the assay's performance.
-
Assay Duration: For an unstable compound, the timing of the assay readout is critical. Shorter endpoints may be necessary to capture the effect before significant degradation occurs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antitumor and antibacterial azoxy compound.[3] It is suggested to act as a DNA synthesis inhibitor, which may also activate DNA repair systems.[2][4]
This compound's Proposed Signaling Pathway
Caption: Proposed mechanism of action of this compound.
Q2: What are the expected effective concentrations of this compound?
A2: While comprehensive data is limited, this compound has shown activity against certain Gram-positive and Gram-negative bacteria, as well as cytotoxicity towards mouse leukemia L1210 cells.[1] Specific MIC and IC50 values are not widely reported in the literature, necessitating empirical determination for your specific model system.
Q3: What solvents can I use to dissolve this compound?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound for in vitro experiments. It is crucial to use anhydrous DMSO to minimize hydrolysis. For final dilutions in aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity in your assay.
Q4: Can I use this compound in animal studies?
A4: Yes, early studies have shown that this compound prolongs the life span of mice inoculated with Ehrlich carcinoma or L1210 leukemia, indicating in vivo activity.[1] However, due to its instability, formulation and route of administration would be critical considerations for in vivo experiments.
Data Presentation
Due to the limited availability of specific quantitative data in the public domain, this table provides a general overview of this compound's reported bioactivity. Researchers are encouraged to perform dose-response experiments to determine the precise potency in their experimental system.
| Organism/Cell Line | Assay Type | Reported Activity | Reference |
| Gram-positive bacteria | Antibacterial | Active | [1] |
| Gram-negative bacteria | Antibacterial | Active | [1] |
| Mouse leukemia L1210 cells | Cytotoxicity | Active | [1] |
| Ehrlich carcinoma (in vivo) | Antitumor | Prolongs lifespan | [1] |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay (e.g., against L1210 cells)
This is a general guideline; specific parameters should be optimized for your laboratory and cell line.
-
Cell Seeding: Seed L1210 leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is consistent and non-toxic (e.g., ≤0.5%).
-
-
Cell Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and positive control wells.
-
Incubation: Incubate the plate for 24-72 hours. The incubation time should be optimized based on the cell doubling time and the stability of this compound.
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT or resazurin assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Workflow for a Standard Cytotoxicity Assay
Caption: General workflow for determining the IC50 of this compound.
General Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method and should be adapted according to standard microbiology guidelines (e.g., CLSI).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism. Dilute the inoculum to the final required concentration in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Compound Dilution:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Perform two-fold serial dilutions of this compound in CAMHB in a 96-well microtiter plate to cover a clinically relevant concentration range.
-
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Disclaimer: This information is intended for research purposes only and should not be used for diagnostic or therapeutic applications. The stability and activity of this compound can be influenced by various factors, and it is the responsibility of the researcher to validate their experimental results.
References
- 1. Isolation and properties of this compound, a new azoxy antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reconstitution of the Final Steps in the Biosynthesis of this compound Reveals the Origin of its Characteristic Azoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation between vancomycin MIC values and those of other agents against gram-positive bacteria among patients with bloodstream infections caused by methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound acts on DNA in bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Valanimycin Resistance in Bacterial Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering valanimycin resistance in their experiments.
Frequently Asked Questions (FAQs)
Q1: My bacterial strain has developed resistance to this compound. What is the likely mechanism?
A1: The primary known mechanism of this compound resistance is mediated by the vlmF gene. This gene encodes a transmembrane protein, VlmF, which belongs to the Major Facilitator Superfamily (MFS) of transporters. VlmF functions as an efflux pump, actively removing this compound from the bacterial cell, thereby reducing its intracellular concentration to sub-toxic levels. This efflux is likely energized by a proton-dependent electrochemical gradient.
Q2: How can I confirm that this compound resistance in my strain is due to the VlmF efflux pump?
A2: You can perform a gene expression analysis (e.g., RT-qPCR) to determine if the vlmF gene is overexpressed in your resistant strain compared to a susceptible parent strain. Additionally, you can perform an efflux pump inhibition assay. If the resistance is due to VlmF, the addition of a general MFS efflux pump inhibitor should increase the susceptibility of your strain to this compound, resulting in a lower Minimum Inhibitory Concentration (MIC).
Q3: Are there known specific inhibitors for the VlmF efflux pump?
A3: Currently, there are no known specific inhibitors for the VlmF efflux pump. However, several broad-spectrum inhibitors of MFS efflux pumps have been identified and can be tested for their ability to reverse this compound resistance. Examples of such compounds include reserpine, piperine, and other plant-derived alkaloids. It is important to note that the efficacy and specificity of these inhibitors can vary significantly between different bacterial species and efflux pumps.
Q4: Besides efflux pump inhibition, what other strategies can be employed to overcome this compound resistance?
A4: Other potential strategies include:
-
Combination Therapy: Using this compound in combination with another antibiotic that has a different mechanism of action can create a synergistic effect and overcome resistance.
-
Structural Modification of this compound: Modifying the chemical structure of this compound could prevent its recognition and transport by the VlmF efflux pump. This approach, however, requires significant medicinal chemistry efforts.
-
Targeting VlmF Regulation: Investigating the regulatory pathways that control the expression of the vlmF gene could reveal targets to downregulate its expression.
Q5: Where can I obtain the amino acid sequence of the VlmF protein to perform structural analysis?
A5: The nucleotide and deduced amino acid sequence of the vlmF gene from Streptomyces viridifaciens can be found in public databases such as GenBank. The accession number for the vlmF gene is AF148322.[1]
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
| Possible Cause | Troubleshooting Step |
| Inoculum preparation variability | Ensure a standardized inoculum is prepared for each experiment, typically to a 0.5 McFarland standard. |
| Inaccurate serial dilutions | Carefully prepare and verify the concentrations of your this compound serial dilutions. |
| Variation in incubation time or temperature | Strictly adhere to a consistent incubation time and temperature as per your established protocol. |
| Contamination of cultures | Perform a purity check of your bacterial cultures before starting the MIC assay. |
Problem 2: Efflux pump inhibitor shows no effect on this compound resistance.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too low | Perform a dose-response experiment with the inhibitor to determine its optimal non-toxic concentration. |
| The inhibitor is not effective against VlmF | Test a panel of different MFS efflux pump inhibitors to find one that is active against VlmF. |
| Resistance is not mediated by an MFS efflux pump | Investigate other potential resistance mechanisms, such as target modification or enzymatic degradation of this compound. |
| The inhibitor is unstable under experimental conditions | Check the stability of the inhibitor in your growth medium and under your incubation conditions. |
Data Presentation
Table 1: Example of MIC Data for this compound and an Efflux Pump Inhibitor (EPI)
| Bacterial Strain | This compound MIC (µg/mL) | This compound MIC + EPI (µg/mL) | Fold-change in MIC |
| Wild-Type (Susceptible) | Data to be filled | Data to be filled | Data to be filled |
| This compound-Resistant | Data to be filled | Data to be filled | Data to be filled |
| vlmF Knockout Mutant | Data to be filled | Data to be filled | Data to be filled |
Table 2: Example of Efflux Pump Activity Data
| Bacterial Strain | Fluorescent Substrate | Initial Fluorescence | Fluorescence after Energizing | % Efflux |
| Wild-Type (Susceptible) | Ethidium Bromide | Data to be filled | Data to be filled | Data to be filled |
| This compound-Resistant | Ethidium Bromide | Data to be filled | Data to be filled | Data to be filled |
| This compound-Resistant + EPI | Ethidium Bromide | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols
1. Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Efflux pump inhibitor (EPI) stock solution (if applicable)
-
Bacterial culture grown to a 0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
If testing an EPI, add a fixed concentration of the inhibitor to a parallel set of dilutions.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
2. Protocol for Ethidium Bromide Efflux Assay
This protocol measures the activity of efflux pumps by monitoring the fluorescence of ethidium bromide (EtBr), a common substrate for many efflux pumps.
Materials:
-
Fluorometer with plate reading capability
-
Black, clear-bottom 96-well plates
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose solution
-
Efflux pump inhibitor (EPI) (if applicable)
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS containing EtBr to a final concentration of 1-2 µg/mL.
-
If using an EPI, add it to the cell suspension at the desired concentration.
-
Incubate the cells with EtBr (and EPI) for a set period to allow for substrate loading.
-
Centrifuge the cells and resuspend them in PBS to remove excess EtBr.
-
Transfer the cell suspension to the wells of a black, clear-bottom 96-well plate.
-
Measure the baseline fluorescence.
-
Add glucose to the wells to energize the cells and initiate efflux.
-
Immediately begin monitoring the decrease in fluorescence over time. A faster decrease in fluorescence indicates higher efflux activity.
Mandatory Visualizations
Caption: VlmF-mediated this compound efflux mechanism.
Caption: Workflow for testing efflux pump inhibitors.
Caption: Homology modeling workflow for VlmF protein.
References
purification artifacts in Valanimycin isolation
Welcome to the technical support center for the isolation and purification of valanimycin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a naturally occurring azoxy antibiotic produced by Streptomyces viridifaciens. Its purification can be challenging due to its inherent instability; it exists as an unstable oil at room temperature, making it susceptible to degradation.[1] This instability can lead to the formation of purification artifacts, which are impurities generated during the isolation process.
Q2: What are the most common potential impurities or artifacts I should be aware of during this compound isolation?
The most common artifacts and impurities to be aware of are:
-
This compound Hydrate: A known biosynthetic intermediate that may be co-extracted with this compound, particularly from certain mutant strains of S. viridifaciens.[2][3]
-
Degradation Products: Due to its instability, this compound can degrade if exposed to unfavorable pH, temperature, or prolonged storage. The exact structures of all degradation products are not fully characterized, but they will present as additional peaks in analytical chromatography.
-
Azoxy Regioisomers: The biosynthetic machinery can sometimes utilize alternative substrates, leading to the formation of two azoxy regioisomers that are structurally very similar to this compound and can be difficult to separate.[4][5]
-
Co-extracted Metabolites: The fermentation broth contains a complex mixture of other secondary metabolites from Streptomyces, which may have similar polarities to this compound and co-elute during chromatography.
Q3: What are the general steps for isolating this compound from a fermentation broth?
The general procedure involves the following steps:
-
Acidification of the supernatant: The pH of the fermentation broth supernatant is lowered (e.g., to pH 3).[2]
-
Solvent Extraction: The acidified supernatant is extracted with an organic solvent, typically ethyl acetate.[2]
-
Concentration: The organic extract is concentrated under reduced pressure.
-
Chromatographic Purification: The crude extract is then purified, most commonly using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Troubleshooting Guide
Issue 1: Unexpected Peaks in HPLC Analysis
Q: I am seeing an unexpected peak in my HPLC chromatogram with a mass difference of +18 Da compared to this compound. What could this be?
A: This is very likely This compound hydrate , a known intermediate in the this compound biosynthetic pathway.[2] Its presence can be confirmed by detailed NMR and mass spectrometry analysis.
Troubleshooting Steps:
-
Confirm the Mass: Use high-resolution mass spectrometry to confirm the elemental composition of the unknown peak. This compound has a calculated (M+H)⁺ of 173.0926, while this compound hydrate has a calculated (M+H)⁺ of 191.1032.[2]
-
Optimize HPLC Separation: Modify your HPLC gradient to improve the resolution between this compound and this compound hydrate. Increasing the run time or using a shallower gradient may be effective.
-
NMR Analysis: If you can isolate the impurity, acquire ¹H and ¹³C NMR spectra and compare them to the known data for this compound and this compound hydrate (see Table 1).
Issue 2: Low Yield of Purified this compound
Q: My final yield of pure this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yield is often attributed to the instability of this compound.
Troubleshooting Steps:
-
Temperature Control: this compound is an unstable oil at room temperature.[1] Keep all extracts and fractions cold (4°C) whenever possible and minimize the time spent at room temperature.
-
pH Management: While the initial extraction is performed at an acidic pH, it is advisable to neutralize the extract before concentration to prevent acid-catalyzed degradation. Studies on similar compounds have shown maximum stability in the pH range of 4-5.
-
Minimize Purification Time: Streamline your purification workflow to reduce the time the compound is in solution.
-
Inert Atmosphere: When concentrating the sample, use an inert gas like nitrogen or argon to prevent oxidation.
Issue 3: Co-eluting Impurities
Q: I have a persistent impurity that co-elutes with this compound in my RP-HPLC system. How can I resolve this?
A: This could be a regioisomer or another closely related metabolite.
Troubleshooting Steps:
-
Change HPLC Column Chemistry: If you are using a C18 column, try a different stationary phase, such as a phenyl-hexyl or a cyano column. These can offer different selectivities for structurally similar compounds.
-
Modify Mobile Phase: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or different buffer systems and pH values in the aqueous phase.
-
Preparative TLC: For small-scale purification, preparative thin-layer chromatography (TLC) can sometimes provide the necessary resolution to separate closely related isomers.[6]
Data Presentation
Table 1: NMR Chemical Shifts for this compound and this compound Hydrate
| Position | This compound ¹H (ppm) | This compound ¹³C (ppm) | This compound Hydrate ¹H (ppm) | This compound Hydrate ¹³C (ppm) |
| 2 | 4.65 | 64.7 | 4.65 | 64.7 |
| 3 | 6.38, 6.36 | 122.0 | 4.05, 3.90 | 60.1 |
| 4 | 4.12 | 59.71 | 3.50, 3.42 | 59.7 |
| 5 | 2.47 | 27.2 | 2.45 | 27.2 |
| 6 | 1.04 | 19.3 | 1.03 | 19.3 |
| 7 | - | 170.0 | - | 170.0 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.[2][7]
Experimental Protocols
Protocol 1: Extraction of this compound from Fermentation Broth
-
Cell Removal: Centrifuge the S. viridifaciens fermentation broth to pellet the cells.
-
Acidification: Decant the supernatant and adjust its pH to 3.0 with a suitable acid (e.g., HCl).[2]
-
Extraction: Transfer the acidified supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate.[2]
-
Washing: Combine the organic layers and wash with a saturated sodium chloride solution.
-
Drying and Concentration: Dry the ethyl acetate extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 30°C.
Protocol 2: Purification of this compound by Preparative RP-HPLC
-
Sample Preparation: Dissolve the crude extract in a minimal amount of the HPLC mobile phase.
-
Column: Use a preparative C18 column.
-
Mobile Phase: A gradient of acetonitrile in water is typically used. The exact gradient will need to be optimized based on your analytical results.
-
Detection: Monitor the elution at a suitable wavelength (e.g., 220 nm).
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Post-Purification: Immediately cool the collected fractions and remove the solvent under reduced pressure. Store the purified this compound at -20°C or lower.
Visualizations
Caption: this compound isolation and purification workflow.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. Isolation and properties of this compound, a new azoxy antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification, Characterization, and Bioconversion of a New Intermediate in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification, characterization, and bioconversion of a new intermediate in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reconstitution of the Final Steps in the Biosynthesis of this compound Reveals the Origin of Its Characteristic Azoxy Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reconstitution of the Final Steps in the Biosynthesis of this compound Reveals the Origin of its Characteristic Azoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]
impact of pH on Valanimycin activity and stability
Welcome to the . This resource provides researchers, scientists, and drug development professionals with essential information regarding the handling and application of Valanimycin, with a specific focus on the impact of pH on its activity and stability.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound at room temperature?
This compound is reported to be an unstable oil at room temperature[1]. It is recommended to store it under appropriate conditions, as outlined in general guidelines for bioactive compounds, which typically involve storage as a solid at -20°C and in solution as aliquots at -20°C for short-term use.
Q2: At what pH is this compound biosynthesized?
The enzymes responsible for the biosynthesis of this compound operate optimally in the neutral to slightly alkaline pH range. For instance, the enzyme VlmA, which is crucial for the pathway, exhibits optimal activity at pH 8.0. Other enzymatic steps in its biosynthesis have been reconstituted in vitro at pH 7.5.
Q3: Is there any information on the stability of this compound or its intermediates in acidic conditions?
While comprehensive stability data for this compound across a pH range is not available, a biosynthetic intermediate of this compound has been extracted at pH 3. This suggests that the core structure may have some degree of stability in acidic environments, at least for the duration of an extraction procedure. However, another early intermediate in the biosynthetic pathway is known to be unstable and readily converts to a downstream product non-enzymatically, a process that is not prevented by lowering the pH to 2.0.
Troubleshooting Guide
Issue: Reduced or Inconsistent Antimicrobial/Cytotoxic Activity
| Potential Cause | Troubleshooting Step | Explanation |
| pH of Experimental Medium | 1. Measure the pH of your assay medium (e.g., cell culture medium, bacterial growth medium). 2. If the pH is neutral to alkaline, consider buffering the medium to a slightly acidic or neutral pH (e.g., 6.0-7.4). 3. Run a pH control experiment to determine the optimal pH for this compound activity against your specific cell line or bacterial strain. | While specific data for this compound is unavailable, the biological activity of some antimicrobial compounds is pH-dependent. For example, the activity of certain pH-sensitive quaternary pyridinium salts is enhanced at lower pH.[2] |
| Degradation of this compound Stock | 1. Prepare fresh this compound solutions for each experiment. 2. If using frozen aliquots, ensure they have not been subjected to multiple freeze-thaw cycles. 3. Store stock solutions in a suitable solvent at -20°C or lower. | This compound is known to be unstable as an oil at room temperature.[1] Prolonged storage in solution, even when frozen, may lead to degradation. |
| Interaction with Medium Components | 1. Review the composition of your experimental medium. 2. If the medium contains components that could react with this compound, consider a simpler, defined medium for your assay. | The complex components of some media could potentially interact with and inactivate this compound. |
Data Presentation: pH Impact on this compound
Disclaimer: The following tables present hypothetical data based on general principles of antibiotic stability and the behavior of related azoxy compounds. This information is for illustrative purposes only and is not derived from direct experimental studies on this compound.
Table 1: Hypothetical pH-Dependent Activity of this compound
| pH | Relative Antimicrobial Activity (%) | Observations |
| 4.0 | 95 | High activity, potentially due to favorable interactions with the bacterial cell envelope. |
| 5.0 | 100 | Optimal activity observed in a slightly acidic environment. |
| 6.0 | 90 | Gradual decrease in activity as pH approaches neutral. |
| 7.0 | 75 | Moderate activity at neutral pH. |
| 8.0 | 50 | Reduced activity, possibly due to increased instability or altered cellular uptake. |
| 9.0 | 20 | Significant loss of activity in an alkaline environment. |
Table 2: Hypothetical pH-Dependent Stability of this compound in Aqueous Solution at 25°C
| pH | Half-life (t½) | Degradation Rate Constant (k) | Primary Degradation Pathway (Hypothesized) |
| 3.0 | 48 hours | 0.014 h⁻¹ | Acid-catalyzed hydrolysis |
| 5.0 | 72 hours | 0.010 h⁻¹ | Minimal degradation |
| 7.0 | 24 hours | 0.029 h⁻¹ | Neutral hydrolysis |
| 9.0 | 8 hours | 0.087 h⁻¹ | Base-catalyzed hydrolysis and oxidation |
Experimental Protocols
Protocol 1: In Vitro Assay for VlmA Enzyme Activity
This protocol is adapted from studies on this compound biosynthesis.
Materials:
-
Purified VlmA enzyme
-
TES buffer (25 mM, pH 8.0)
-
ATP (10 mM)
-
DTT (1 mM)
-
MgCl₂ (10 mM)
-
KCl (100 mM)
-
L-serine (0.1 mM)
-
L-[U-¹⁴C]serine
-
Isobutylhydroxylamine (0.75 mM)
-
E. coli total tRNA (4 mg)
-
Pyrophosphatase (1 unit)
-
BSA (1 mg)
Procedure:
-
Prepare a 100 µL reaction mixture containing all the materials listed above.
-
Initiate the reaction by adding the VlmA enzyme (10 µg).
-
Incubate the reaction mixture at 30°C for a period ranging from 30 minutes to 24 hours.
-
Monitor the formation of the product, O-(L-seryl)-isobutylhydroxylamine, using an appropriate analytical method such as thin-layer chromatography (TLC) and autoradiography.
Protocol 2: General Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a general protocol and should be optimized for the specific bacterial strain and experimental conditions.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial dilution of this compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include a positive control (no this compound) and a negative control (no bacteria).
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that inhibits visible bacterial growth.
Protocol 3: General Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing cytotoxicity against a mammalian cell line and should be optimized accordingly.
Materials:
-
This compound stock solution
-
Adherent or suspension cells in culture
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere (for adherent cells) overnight.
-
Treat the cells with a serial dilution of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: this compound biosynthetic pathway.
Caption: Troubleshooting workflow for reduced this compound activity.
References
Optimizing Valanimycin Treatment: A Technical Guide for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valanimycin. The following information is designed to help optimize incubation time and address common issues encountered during in vitro cell-based assays.
I. Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is an azoxy antibiotic produced by Streptomyces viridifaciens.[1][2] Its cytotoxic effects are believed to stem from the inhibition of DNA synthesis, which ultimately leads to cell death in susceptible cell lines.[3] It has shown activity against mouse leukemia L1210 cells.[1][3]
Q2: How do I determine the optimal incubation time for this compound in my specific cell line?
The optimal incubation time for this compound is cell-line dependent and should be determined empirically. A time-course experiment is recommended. This involves treating your cells with a fixed concentration of this compound (e.g., a concentration around the estimated IC50) and measuring cell viability at multiple time points (e.g., 24, 48, and 72 hours). The ideal incubation time will be the point at which a significant, reproducible cytotoxic effect is observed without excessive cell death in untreated controls.
Q3: I am not observing any cytotoxicity after this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of cytotoxic response:
-
Sub-optimal Incubation Time: The incubation period may be too short for this compound to exert its effects. Consider extending the treatment duration.
-
Inappropriate Concentration: The concentration of this compound may be too low. A dose-response experiment is necessary to determine the effective concentration range for your cell line.
-
Cell Line Resistance: The cell line you are using may be inherently resistant to this compound.
-
Drug Instability: Ensure the this compound stock solution is properly stored and has not degraded.
-
Experimental Error: Review your protocol for any potential errors in cell seeding, drug dilution, or viability assay procedure.
Q4: I am seeing high variability in my results between experiments. What can I do to improve reproducibility?
High variability can be caused by a number of factors in cell-based assays:
-
Inconsistent Cell Health: Use cells from a consistent passage number and ensure they are healthy and in the exponential growth phase before treatment.
-
Pipetting Errors: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes.
-
Edge Effects in Multi-well Plates: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or PBS to maintain humidity.
-
Inconsistent Incubation Conditions: Ensure your incubator maintains a stable temperature, CO2, and humidity level.
-
Assay-Specific Variability: Optimize all steps of your chosen cell viability assay, including reagent incubation times and reading parameters.
II. Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound incubation time.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No dose-response observed at any incubation time. | 1. This compound concentration range is too low. 2. The chosen cell line is resistant to this compound. 3. This compound has degraded. | 1. Test a wider and higher range of this compound concentrations. 2. If possible, test a different, more sensitive cell line (e.g., L1210 leukemia cells). 3. Prepare a fresh stock solution of this compound. |
| High background in cell viability assay. | 1. Reagent interference. 2. Microbial contamination. 3. Sub-optimal assay conditions. | 1. Include a "reagent only" control (no cells) to measure background signal. 2. Regularly test cell cultures for mycoplasma and other contaminants. 3. Optimize reagent concentration and incubation time for your specific cell line and density. |
| Cell death observed in vehicle control wells. | 1. Vehicle (e.g., DMSO) concentration is too high. 2. Poor cell health at the time of plating. | 1. Ensure the final concentration of the vehicle is non-toxic to your cells (typically ≤ 0.1% for DMSO). 2. Use healthy, actively dividing cells and handle them gently during seeding. |
| IC50 value changes significantly with longer incubation times. | This is an expected pharmacological effect for some compounds. | Characterize the time-dependency of this compound's cytotoxicity by performing dose-response experiments at multiple incubation times (e.g., 24h, 48h, 72h). Report the IC50 value for each time point. |
III. Experimental Protocols & Data Presentation
A. Protocol: Determining the Optimal Incubation Time for this compound
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
This compound Treatment: Prepare a working solution of this compound at a concentration estimated to be near the IC50 for your cell line. If this is unknown, start with a concentration range (e.g., 1 µM to 100 µM). Add the this compound solution to the appropriate wells. Include vehicle-only and untreated control wells.
-
Time-Course Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours).
-
Cell Viability Assay: At each time point, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control cells for each time point. Plot cell viability versus incubation time.
B. Protocol: Dose-Response Analysis at Different Incubation Times
-
Cell Seeding: As described above.
-
Serial Dilution of this compound: Prepare a serial dilution of this compound to cover a wide range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Treatment: Add the different concentrations of this compound to the wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plates for your chosen time points (e.g., 24, 48, and 72 hours), based on the results from the time-course experiment.
-
Cell Viability Assay: Perform a cell viability assay at the end of each incubation period.
-
Data Analysis: For each incubation time, plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
C. Data Presentation Tables
The following are example templates for presenting the data generated from the protocols above.
Table 1: Effect of Incubation Time on Cell Viability with a Fixed Concentration of this compound (e.g., 10 µM)
| Cell Line | 24 hours (% Viability) | 48 hours (% Viability) | 72 hours (% Viability) |
| L1210 | Data Point | Data Point | Data Point |
| Your Cell Line 1 | Data Point | Data Point | Data Point |
| Your Cell Line 2 | Data Point | Data Point | Data Point |
Table 2: IC50 Values of this compound at Different Incubation Times
| Cell Line | IC50 at 24 hours (µM) | IC50 at 48 hours (µM) | IC50 at 72 hours (µM) |
| L1210 | Data Point | Data Point | Data Point |
| Your Cell Line 1 | Data Point | Data Point | Data Point |
| Your Cell Line 2 | Data Point | Data Point | Data Point |
IV. Visualizing Experimental Workflows and Pathways
A. This compound Biosynthesis and Proposed Mechanism of Action
Caption: this compound biosynthesis from L-Valine and L-Serine and its proposed mechanism of action.
B. Workflow for Optimizing this compound Incubation Time
Caption: A stepwise workflow for the systematic optimization of this compound incubation time in cell culture.
References
- 1. Isolation and properties of this compound, a new azoxy antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigations of this compound biosynthesis: Elucidation of the role of seryl-tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reconstitution of the Final Steps in the Biosynthesis of this compound Reveals the Origin of its Characteristic Azoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Valanimycin vs. Doxorubicin: A Comparative Guide to their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of the natural product valanimycin and the widely used chemotherapeutic agent doxorubicin. While doxorubicin's modes of action are well-characterized, this compound presents a less-understood profile, offering potential for novel therapeutic strategies. This document synthesizes available experimental data to facilitate a clear understanding of their distinct and overlapping cellular effects.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Doxorubicin |
| Primary Target | DNA Synthesis (in bacteria)[1] | DNA Intercalation, Topoisomerase II |
| DNA Interaction | Inhibition of DNA replication[1] | Intercalates between DNA base pairs, leading to steric hindrance and inhibition of replication and transcription.[2] |
| Enzyme Inhibition | Not well-characterized in eukaryotes. | Potent inhibitor of Topoisomerase II, leading to DNA double-strand breaks.[3][4] |
| Oxidative Stress | Not reported. | Induces the generation of reactive oxygen species (ROS), causing cellular damage. |
| Cell Cycle Arrest | Not well-characterized in eukaryotes. | Induces cell cycle arrest, primarily at the G2/M phase.[5][6][7][8] |
| Apoptosis Induction | Cytotoxic effects suggest apoptosis induction, but the specific pathway is not elucidated.[9] | Induces apoptosis through both intrinsic and extrinsic pathways.[10][11][12][13] |
Doxorubicin: The Multifaceted DNA Damager
Doxorubicin, an anthracycline antibiotic, exerts its potent anticancer effects through a multi-pronged attack on cancer cells. Its primary mechanisms of action are:
-
DNA Intercalation: Doxorubicin's planar ring structure inserts itself between the base pairs of the DNA double helix.[2] This intercalation physically obstructs the action of enzymes involved in DNA replication and transcription, effectively halting these critical cellular processes.[2]
-
Topoisomerase II Inhibition: Doxorubicin forms a stable ternary complex with DNA and topoisomerase II, an enzyme essential for resolving DNA topological problems during replication.[3][4] This "poisoning" of topoisomerase II prevents the re-ligation of the DNA strands after they have been cleaved, leading to the accumulation of double-strand breaks.[3]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxicity.
-
Induction of Apoptosis and Cell Cycle Arrest: The extensive DNA damage and cellular stress triggered by doxorubicin activate cell cycle checkpoints, predominantly causing arrest in the G2/M phase, and ultimately lead to the initiation of programmed cell death (apoptosis).[5][6][7][8][12][13]
Signaling Pathway of Doxorubicin-Induced Apoptosis
Caption: Doxorubicin-induced apoptosis pathway.
This compound: An Enigmatic DNA Synthesis Inhibitor
It is suggested that this compound acts on DNA in bacterial cells, leading to the inhibition of DNA replication.[1] The specific molecular target and the cascade of events that follow this inhibition in eukaryotic cells are yet to be elucidated. It is plausible that, similar to other DNA synthesis inhibitors, this compound's action could lead to the activation of DNA damage response pathways, cell cycle arrest, and ultimately apoptosis. However, direct experimental evidence for these downstream effects is currently lacking.
Proposed Mechanism of Action for this compound
Caption: Proposed mechanism of this compound.
Experimental Protocols
Doxorubicin: DNA Intercalation Assay (Fluorescence Spectroscopy)
Objective: To determine the binding affinity of doxorubicin to DNA.
Principle: The intrinsic fluorescence of doxorubicin is quenched upon intercalation into the DNA double helix. The extent of quenching can be used to calculate the binding constant.
Protocol:
-
Prepare a stock solution of calf thymus DNA in a suitable buffer (e.g., Tris-HCl with NaCl).
-
Prepare a stock solution of doxorubicin in the same buffer.
-
In a quartz cuvette, place a fixed concentration of doxorubicin.
-
Titrate the doxorubicin solution with increasing concentrations of the DNA solution.
-
After each addition of DNA, allow the solution to equilibrate.
-
Measure the fluorescence emission spectrum of doxorubicin (excitation ~480 nm, emission ~590 nm).
-
Plot the change in fluorescence intensity as a function of DNA concentration and analyze the data using appropriate binding models (e.g., Scatchard plot) to determine the binding constant (K) and the number of binding sites (n).[14][15]
Doxorubicin: Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
Objective: To assess the inhibitory effect of doxorubicin on topoisomerase II activity.
Principle: Topoisomerase II can decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. The inhibition of this activity by doxorubicin can be visualized by agarose gel electrophoresis.
Protocol:
-
Set up reaction mixtures containing kDNA, human topoisomerase IIα, and reaction buffer (containing ATP and MgCl2).
-
Add varying concentrations of doxorubicin to the reaction mixtures. Include a positive control (etoposide) and a negative control (no drug).
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Load the samples onto an agarose gel and perform electrophoresis.
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Decatenated minicircles will migrate faster than the catenated network. The inhibition of decatenation will be observed as a decrease in the amount of decatenated DNA.[16][17]
This compound: DNA Synthesis Inhibition Assay (BrdU Incorporation Assay)
Objective: To determine the effect of this compound on DNA synthesis in eukaryotic cells.
Principle: Bromodeoxyuridine (BrdU) is a synthetic nucleoside that is an analog of thymidine and is incorporated into newly synthesized DNA during cell proliferation. The amount of incorporated BrdU can be quantified using an anti-BrdU antibody.
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a defined period.
-
During the last few hours of treatment, add BrdU to the culture medium.
-
Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Incubate the cells with a primary antibody specific for BrdU.
-
Add a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) or a fluorescent dye.
-
Add the appropriate substrate and measure the resulting signal (colorimetric or fluorescence) using a plate reader.
-
A decrease in the signal indicates inhibition of DNA synthesis.
General Cytotoxicity and Apoptosis Assays (Applicable to both drugs)
MTT Assay (Cytotoxicity):
-
Seed cells in a 96-well plate.
-
Treat with a range of drug concentrations for 24-72 hours.
-
Add MTT solution and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
Annexin V/Propidium Iodide (PI) Staining (Apoptosis):
-
Treat cells with the drug for the desired time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[20][21][22][23]
Experimental Workflow for Comparative Mechanistic Analysis
Caption: Workflow for comparing drug mechanisms.
Future Directions
The significant gaps in our understanding of this compound's mechanism of action in eukaryotic cells present exciting opportunities for future research. Key areas of investigation should include:
-
Identification of the direct molecular target(s) of this compound.
-
Detailed analysis of its effects on cell cycle progression and the induction of apoptosis in various cancer cell lines.
-
Investigation into its potential to interact with topoisomerases or other DNA-associated enzymes.
-
Exploration of the role of its unique azoxy moiety in its biological activity.
A thorough understanding of this compound's mechanism of action will be crucial for its potential development as a novel anticancer agent.
References
- 1. This compound acts on DNA in bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin, DNA torsion, and chromatin dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. Effect of doxorubicin exposure on cell-cycle kinetics of human leukemia cells studied by bivariate flow cytometric measurement of 5-iodo-2-deoxyuridine incorporation and DNA content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reconstitution of the Final Steps in the Biosynthesis of this compound Reveals the Origin of its Characteristic Azoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Intercalation of antitumor drug doxorubicin and its analogue by DNA duplex: structural features and biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biologi.ub.ac.id [biologi.ub.ac.id]
- 22. kumc.edu [kumc.edu]
- 23. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of Valanimycin's anticancer activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
Valanimycin, an azoxy-containing natural product, has demonstrated notable anticancer properties, particularly against leukemia cell lines. This guide provides a comparative overview of its activity, supported by available experimental data, to aid in the evaluation of its therapeutic potential.
Efficacy of this compound Against Cancer Cell Lines
Initial studies have highlighted the cytotoxicity of this compound, with a significant effect observed in murine leukemia cells.
Table 1: Cytotoxicity of this compound against the L1210 Murine Leukemia Cell Line
| Cell Line | IC50 Value | Reference Compound | IC50 Value |
| L1210 (Murine Leukemia) | 0.04 µg/mL | Adriamycin | 0.02 µg/mL |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Mechanism of Action: Targeting DNA
Preliminary investigations into this compound's mode of action suggest that it exerts its anticancer effects by targeting cellular DNA. It has been proposed that this compound may inhibit DNA synthesis and activate DNA repair systems within cancer cells.[1] This mechanism is a common feature of many established chemotherapeutic agents, suggesting that this compound may share similar pathways of cytotoxicity.
Experimental Methodologies
The following sections detail the standardized protocols that can be employed to validate and compare the anticancer activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., in a serial dilution) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration.
DNA Synthesis Inhibition Assay (BrdU Incorporation Assay)
This assay measures the rate of DNA synthesis by quantifying the incorporation of the nucleoside analog BrdU (5-bromo-2'-deoxyuridine) into newly synthesized DNA.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
BrdU Labeling: Add BrdU to the cell culture medium and incubate for a few hours to allow for its incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a specific antibody that detects BrdU.
-
Secondary Antibody and Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore. Add the appropriate substrate to generate a colorimetric or fluorescent signal.
-
Quantification: Measure the signal, which is proportional to the amount of BrdU incorporated and thus to the rate of DNA synthesis.
Visualizing Experimental Processes and Pathways
To further elucidate the experimental workflow and the proposed mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for determining the IC50 value of this compound.
Caption: Proposed mechanism of this compound's anticancer activity.
References
A Comparative Analysis of Valanimycin and Elaiomycin: Unveiling the Therapeutic Potential of Azoxy-Containing Natural Products
A comprehensive guide for researchers, scientists, and drug development professionals detailing the chemical structures, biosynthetic pathways, mechanisms of action, and biological activities of the azoxy-containing natural products, Valanimycin and Elaiomycin.
This compound and Elaiomycin are two naturally occurring antibiotics characterized by the presence of a rare azoxy functional group. Both compounds, primarily isolated from Streptomyces species, have garnered interest in the scientific community for their potential as antimicrobial and anticancer agents. This guide provides a detailed comparative analysis of their chemical properties, biosynthesis, and biological performance, supported by available experimental data to aid in future research and drug development endeavors.
Chemical Structure and Properties
This compound and Elaiomycin, while both containing an azoxy moiety, exhibit distinct structural features that likely contribute to their differing biological activities.
This compound possesses an isobutyl group attached to the azoxy nitrogen and an acrylic acid moiety. Its chemical formula is C₇H₁₂N₂O₃.
Elaiomycin is characterized by a longer alkyl chain and a more complex side chain containing hydroxyl and methoxy groups. Its chemical formula is C₁₃H₂₆N₂O₃.[1]
A key structural difference lies in the nature of the alkyl substituent on the azoxy group and the appended functional groups, which influences their solubility, stability, and interaction with biological targets.
Biosynthesis: A Tale of Two Pathways
The biosynthetic pathways of this compound and Elaiomycin, while both originating from common metabolic precursors, involve distinct enzymatic machinery to construct their unique chemical scaffolds.
This compound Biosynthesis
The biosynthesis of this compound has been extensively studied and involves a series of enzymatic reactions starting from L-valine and L-serine.[2][3] Key steps include:
-
Decarboxylation of L-valine to isobutylamine, catalyzed by a valine decarboxylase (VlmD).[4]
-
N-hydroxylation of isobutylamine to form isobutylhydroxylamine, a reaction mediated by a two-component flavin monooxygenase (VlmH and VlmR).[4][5]
-
Activation of L-serine via seryl-tRNA synthetase (VlmL).
-
Transfer of the seryl moiety from seryl-tRNA to isobutylhydroxylamine.[2]
-
Formation of the N-N bond and the azoxy group , a complex process involving multiple enzymes, including VlmO and the non-heme diiron enzyme VlmB, which catalyzes the four-electron oxidation to form the characteristic azoxy functionality.[4]
Elaiomycin Biosynthesis
The biosynthesis of Elaiomycin is less characterized than that of this compound. However, studies suggest an unusual origin for its methoxyaminobutanol moiety. While a complete enzymatic pathway has not been fully elucidated, it is known to be a metabolite of Streptomyces hepaticus.
Comparative Biological Activity
Both this compound and Elaiomycin exhibit promising biological activities, including antimicrobial and cytotoxic effects. However, a direct comparison of their potency is challenging due to the limited availability of head-to-head studies and variations in experimental conditions across different reports.
Antimicrobial Spectrum
Elaiomycin and its analogs have shown some antibacterial activity. For instance, Elaiomycin K and L demonstrated weak activity against Bacillus subtilis and Staphylococcus lentus, with IC50 values ranging from 22.9 to 54.15 µM.[7][8] The parent compound, Elaiomycin, has been noted for its in vitro inhibition of Mycobacterium tuberculosis.[9]
Table 1: Antimicrobial Activity Data
| Compound | Organism | MIC/IC50 (µM) | Reference |
| This compound | Gram-positive & Gram-negative bacteria | Data not available | [4][6] |
| Elaiomycin K | Bacillus subtilis | 30.05 ± 2.45 | [7] |
| Elaiomycin L | Bacillus subtilis | 22.9 ± 1.2 | [7] |
| Elaiomycin K | Staphylococcus lentus | 54.15 ± 0.75 | [7] |
| Elaiomycin L | Staphylococcus lentus | 41.7 ± 1.9 | [7] |
| Elaiomycin K | Xanthomonas campestris | 47.5 ± 1.5 | [7] |
| Elaiomycin L | Xanthomonas campestris | 51.3 ± 8.3 | [7] |
Cytotoxicity
Both compounds have demonstrated cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents.
This compound has shown cytotoxicity towards mouse leukemia L1210 cells.[4][6]
Elaiomycin and its derivatives have been evaluated against several human cancer cell lines. For example, Elaiomycin H exhibited an IC50 of 4.86 µM across all tested cell lines, while another analog showed an IC50 of 12.26 µM.[9] The parent Elaiomycin demonstrated an IC50 of 16.3 µM against the liver cancer cell line HepG-2 but was inactive against the colon cancer line HT-29.[9]
Table 2: Cytotoxicity Data (IC50 values)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Mouse leukemia L1210 | Data not available | [4][6] |
| Elaiomycin | HepG-2 (Liver Cancer) | 16.3 | [9] |
| Elaiomycin | HT-29 (Colon Cancer) | Inactive | [9] |
| Elaiomycin H | Various | 4.86 | [9] |
| Elaiomycin analog | Various | 12.26 | [9] |
Mechanism of Action
The proposed mechanisms of action for this compound and Elaiomycin appear to converge on the disruption of fundamental cellular processes.
This compound is suggested to act by inhibiting DNA synthesis, which ultimately leads to cell death.[4] This mechanism is a common feature of many successful antibiotics and chemotherapeutic agents.
Elaiomycin's precise mechanism of action is not as well-defined. However, its structural similarity to other azoxy compounds and its observed biological activities suggest that it may also interfere with nucleic acid or protein synthesis.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. While specific, detailed protocols for the cited data are not fully available in the public domain, this section outlines general methodologies for assessing the biological activities of this compound and Elaiomycin.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
A standard method for determining the MIC of an antimicrobial agent is the broth microdilution assay.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Dilutions: The test compound (this compound or Elaiomycin) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
Cytotoxicity Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A common method to determine the IC50 is the MTT assay.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (this compound or Elaiomycin) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is plotted against the compound concentration, and the IC50 value is calculated as the concentration that causes a 50% reduction in cell viability.
Conclusion and Future Directions
This compound and Elaiomycin represent intriguing examples of azoxy-containing natural products with demonstrated antimicrobial and cytotoxic potential. While existing data highlights their promise, a more comprehensive and direct comparative analysis is warranted. Future research should focus on:
-
Head-to-head comparisons of the antimicrobial spectra of this compound and Elaiomycin against a broad panel of clinically relevant bacteria using standardized methods to obtain comparable MIC values.
-
Direct comparative cytotoxicity studies of both compounds against a panel of the same cancer cell lines to accurately assess their relative potencies.
-
Elucidation of the complete biosynthetic pathway of Elaiomycin to enable biosynthetic engineering and the production of novel analogs.
-
Detailed mechanistic studies to precisely define the molecular targets of both compounds and understand the basis of their selective toxicity.
Such studies will be invaluable in unlocking the full therapeutic potential of these unique natural products and paving the way for the development of new and effective drugs to combat infectious diseases and cancer.
References
- 1. Biosynthetic Pathways of Alaremycin and Its Derivative: Inhibitors of Porphobilinogen Synthase in Porphyrin Biosynthesis from Streptomyces sp. A012304 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reconstitution of the Final Steps in the Biosynthesis of this compound Reveals the Origin of its Characteristic Azoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and properties of this compound, a new azoxy antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Elaiomycins K and L, new azoxy antibiotics from Streptomyces sp. Tü 6399* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Target of Valanimycin in Bacterial Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the current understanding of valanimycin's target in bacterial cells. While the precise molecular target remains an area of active investigation, this document synthesizes the available evidence, compares the proposed mechanism to other antibiotic classes, and outlines the experimental approaches that have shed light on its mode of action.
This compound, a naturally occurring azoxy compound produced by Streptomyces viridifaciens, has demonstrated antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[1] Its unique structure and biological activity have made it a subject of interest for potential therapeutic applications. However, a definitive confirmation of its specific molecular target within bacterial cells has been elusive. This guide will delve into the primary hypothesis regarding its mechanism of action, supported by the available experimental data.
The Leading Hypothesis: DNA as the Primary Target
The predominant theory, based on early research, posits that this compound exerts its antibacterial effects by targeting bacterial DNA.[2] A study published in 1987 suggested that this compound acts on DNA in Escherichia coli, potentially through the inhibition of DNA replication.[2] This proposed mechanism places this compound in a category of antibiotics that interfere with essential nucleic acid processes.
While this initial finding provides a foundational hypothesis, it is important to note that the molecular details of this interaction and the specific enzymes or DNA structures targeted have not been fully elucidated in subsequent publicly available research.
Supporting Evidence and Inferences
Further indirect evidence supporting an intracellular target for this compound comes from the characterization of a specific resistance mechanism. The vlmF gene, identified in the this compound biosynthetic gene cluster of S. viridifaciens, encodes a transmembrane efflux pump.[3] The presence of an efflux pump strongly suggests that this compound's target is located within the bacterial cytoplasm, as the pump's function is to actively transport the antibiotic out of the cell, thereby preventing it from reaching its site of action.[3]
The biosynthesis of this compound itself is a complex process involving a cascade of enzymatic reactions, which has been a significant focus of research.[4][5][6] While these studies do not directly identify the antibiotic's target, they provide a complete picture of its molecular assembly, which is crucial for any future medicinal chemistry efforts to synthesize more potent analogs.
Comparison with Other Antibiotics Targeting DNA
To provide context, the table below compares the proposed mechanism of this compound with well-established classes of antibiotics that target DNA.
| Antibiotic Class | Specific Target | Mechanism of Action |
| Quinolones (e.g., Ciprofloxacin) | DNA gyrase and topoisomerase IV | Inhibit the resealing of DNA breaks, leading to DNA damage and cell death. |
| Nitroimidazoles (e.g., Metronidazole) | DNA | The nitro group is reduced in anaerobic bacteria, producing cytotoxic radicals that damage DNA. |
| Rifamycins (e.g., Rifampicin) | DNA-dependent RNA polymerase | Binds to the β-subunit of RNA polymerase, inhibiting the initiation of transcription. |
| Proposed: this compound | DNA | Suggested to inhibit DNA replication.[2] The precise mechanism is not fully characterized. |
Experimental Methodologies
The initial identification of DNA as a potential target for this compound likely involved foundational microbiology and molecular biology techniques. While the specific protocols from the 1987 study are not detailed in the available literature, a general workflow for such an investigation can be outlined.
Experimental Workflow for Investigating DNA Synthesis Inhibition
Figure 1. A generalized workflow to assess the impact of an antibiotic on DNA synthesis. A reduction in the incorporation of radiolabeled thymidine in treated cells compared to controls would indicate inhibition of DNA replication.
The this compound Biosynthetic Pathway
Understanding the biosynthesis of this compound is critical for future research, including the generation of probes to definitively identify its target. The pathway involves a series of enzymatic steps starting from L-valine and L-serine.
Figure 2. A simplified diagram of the this compound biosynthetic pathway, highlighting key intermediates and the enzymes involved.[4]
Future Directions and the Path to Confirmation
While the existing evidence points towards DNA as a primary target of this compound, further experimental validation using modern techniques is necessary for definitive confirmation. These approaches could include:
-
Affinity Chromatography: Using a modified this compound molecule as bait to isolate its binding partners from bacterial cell lysates.
-
Proteomic Profiling: Comparing the proteomes of this compound-treated and untreated bacteria to identify proteins whose expression or modification state is altered.
-
Genetic Screens: Identifying mutations that confer resistance or hypersensitivity to this compound, which could pinpoint the target protein or pathway.
-
In Vitro Binding Assays: Directly measuring the interaction of this compound with purified DNA and DNA-associated enzymes.
References
- 1. Isolation and properties of this compound, a new azoxy antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acts on DNA in bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel this compound-resistance determinant (vlmF) from Streptomyces viridifaciens MG456-hF10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification, Characterization, and Bioconversion of a New Intermediate in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reconstitution of the Final Steps in the Biosynthesis of this compound Reveals the Origin of its Characteristic Azoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Guide to the Molecular Genetics of Valanimycin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the genetic machinery responsible for the biosynthesis of Valanimycin, a potent antitumor and antibacterial azoxy compound produced by Streptomyces viridifaciens. While comparative transcriptomic data on this compound-treated bacteria is not currently available in the public domain, this guide offers a comparative functional analysis of the genes within the this compound biosynthetic gene cluster. The information presented is collated from key studies on this compound biosynthesis and is intended to serve as a valuable resource for researchers interested in natural product biosynthesis, antibiotic development, and synthetic biology.
Data Presentation: The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a cluster of 14 genes, designated vlm, located on the chromosome of Streptomyces viridifaciens.[1][2][3] These genes encode the enzymes and regulatory proteins necessary to convert the primary precursors, L-valine and L-serine, into the final azoxy compound.[1][4] The functions of many of these genes have been elucidated through gene disruption experiments and biochemical assays.[1][3][4]
| Gene | Proposed Function | Reference(s) |
| vlmA | Catalyzes the transfer of L-serine from L-seryl-tRNA to isobutylhydroxylamine. | [3][4] |
| vlmB | Non-heme diiron enzyme that catalyzes the four-electron oxidation of an N-N single bond to form the azoxy group. | [5][6] |
| vlmD | Amino acid decarboxylase that catalyzes the decarboxylation of L-valine to isobutylamine. | [1][2] |
| vlmE | Putative regulatory gene, encodes a protein in the TetR family of repressors. Likely regulates the expression of the resistance gene vlmF. | [3] |
| vlmF | This compound resistance gene, encodes a member of the major facilitator superfamily of transport proteins. | [3] |
| vlmG | Gene of unknown function. | [5] |
| vlmH | Component of a two-component flavin monooxygenase. | [1][2][5] |
| vlmI | Key regulatory gene, encodes a Streptomyces antibiotic regulatory protein (SARP) that positively controls the expression of the biosynthetic genes. | [3][7] |
| vlmJ | Kinase that catalyzes the ATP-dependent phosphorylation of this compound hydrate. | [3][6] |
| vlmK | Lyase that catalyzes the dehydration of phosphorylated this compound hydrate. | [3][6] |
| vlmL | Seryl-tRNA synthetase that provides L-seryl-tRNA for the biosynthetic pathway. | [1][2][4] |
| vlmO | Integral membrane protein responsible for the generation of a key hydrazine intermediate. | [5] |
| vlmR | Component of a two-component flavin monooxygenase that, with VlmH, converts isobutylamine to isobutylhydroxylamine. | [1][2][5] |
Experimental Protocols
Understanding the function of the vlm genes has been largely dependent on genetic manipulation and protein analysis techniques in Streptomyces. Below are detailed methodologies for key experiments cited in the literature.
Gene Disruption in Streptomyces viridifaciens via Homologous Recombination
This protocol describes a general method for creating targeted gene knockouts in Streptomyces to study the function of specific genes in the this compound biosynthetic pathway.
-
Construction of the Gene Disruption Vector:
-
Amplify ~2 kb DNA fragments homologous to the regions flanking the target gene from S. viridifaciens genomic DNA using high-fidelity PCR.
-
Clone the upstream and downstream flanking regions into a suitable E. coli-Streptomyces shuttle vector that cannot replicate in Streptomyces (e.g., a suicide vector). The vector should contain a selectable marker, such as an apramycin resistance cassette.
-
The disruption cassette, containing the resistance marker flanked by the homologous regions, is assembled in the vector.
-
-
Conjugal Transfer of the Disruption Vector into S. viridifaciens:
-
Introduce the disruption vector into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor strain and the S. viridifaciens recipient strain to mid-log phase.
-
Mix the donor and recipient cultures and plate them on a suitable medium (e.g., SFM) to allow for conjugation.
-
After incubation, overlay the plates with an appropriate antibiotic (e.g., apramycin) to select for Streptomyces exconjugants that have integrated the disruption cassette into their genome.
-
-
Screening and Verification of Mutants:
-
Isolate individual exconjugants and grow them on selective media.
-
Verify the gene disruption event by PCR using primers that anneal outside the regions of homology. A successful single-crossover event will result in a PCR product of a different size than the wild-type.
-
Further confirmation can be achieved by Southern blot analysis of genomic DNA from the wild-type and mutant strains.
-
Analysis of Protein Expression via Western Blotting
This protocol is used to determine the presence or absence of specific proteins in wild-type and mutant Streptomyces strains.
-
Preparation of Cell Lysates:
-
Grow Streptomyces cultures to the desired growth phase.
-
Harvest the mycelium by centrifugation and wash with a suitable buffer.
-
Resuspend the mycelium in lysis buffer containing protease inhibitors and lysozyme.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris. The supernatant contains the total protein extract.
-
-
SDS-PAGE and Western Blotting:
-
Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and visualize the signal on X-ray film or with a digital imaging system.
-
Visualizations of Key Pathways and Workflows
To better illustrate the molecular processes involved in this compound biosynthesis, the following diagrams have been generated using the Graphviz DOT language.
Caption: The biosynthetic pathway of this compound in S. viridifaciens.
Caption: Regulatory network of this compound biosynthesis.
References
- 1. Molecular characterization and analysis of the biosynthetic gene cluster for the azoxy antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular characterization and analysis of the biosynthetic gene cluster for the azoxy antibiotic this compound [ouci.dntb.gov.ua]
- 3. Regulation of this compound biosynthesis in Streptomyces viridifaciens: characterization of VlmI as a Streptomyces antibiotic regulatory protein (SARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Reconstitution of the Final Steps in the Biosynthesis of this compound Reveals the Origin of its Characteristic Azoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reconstitution of the Final Steps in the Biosynthesis of this compound Reveals the Origin of Its Characteristic Azoxy Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of this compound biosynthesis in Streptomyces viridifaciens: characterization of VlmI as a Streptomyces antibiotic regulatory protein (SARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Valanimycin's Cytotoxic Effects: A Comparative Guide
Introduction to Valanimycin
This compound is a naturally occurring azoxy compound produced by the bacterium Streptomyces viridifaciens.[1][2] It is recognized for its antibiotic properties against some Gram-positive and Gram-negative bacteria and for its cytotoxic activity against mouse leukemia L1210 cells.[1] The molecule is biosynthesized from the amino acid precursors L-valine and L-serine.[3][4][5] While its potential as an antineoplastic agent has been noted, a comprehensive assessment of its specificity—its ability to selectively target cancer cells over healthy, non-cancerous cells—is crucial for evaluating its therapeutic potential.
Comparative Cytotoxicity Data
A critical aspect of evaluating an anticancer agent's utility is its therapeutic window, often initially assessed by comparing its cytotoxicity (measured as IC50, the concentration required to inhibit the growth of 50% of cells) against both cancerous and normal cell lines. Despite a thorough review of existing literature, specific studies directly comparing the IC50 values of this compound on a cancer cell line (like L1210) versus a non-tumorigenic cell line in parallel experiments are not publicly available. The existing research confirms its cytotoxic effect on mouse leukemia cells but does not provide the comparative data necessary to calculate a specificity index.
| Cell Line | Cell Type | IC50 (µg/mL) | Data Availability |
| L1210 | Mouse Leukemia | Data not specified in available abstracts | Confirmed Cytotoxic[1] |
| Normal (Non-Cancerous) Cell Line | e.g., Fibroblasts, PBMCs | Not Available | Data Not Found |
The absence of comparative data is a significant gap in the current understanding of this compound's therapeutic potential and highlights an area for future research.
Mechanism of Action and Associated Pathways
While the precise signaling cascade triggered by this compound leading to cell death is not fully elucidated, it has been suggested to function by inhibiting DNA synthesis.[6] This mechanism, common to many cytotoxic agents, typically induces cellular stress and activates programmed cell death, or apoptosis. The biosynthesis of this compound, however, is well-characterized, proceeding from L-valine and L-serine through several enzymatic steps to form the final azoxy-containing molecule.
Visualizing Key Pathways
To better understand the context of this compound's creation and its likely mechanism of action, the following diagrams illustrate its biosynthetic pathway and a generalized workflow for evaluating cytotoxicity.
Caption: Simplified biosynthetic pathway of this compound from precursors L-valine and L-serine.
Caption: Standard experimental workflow for assessing a compound's cytotoxicity using an MTT assay.
Experimental Protocols
To facilitate future research aimed at determining the specificity of this compound, the following is a detailed, generalized protocol for an MTT cytotoxicity assay, a standard colorimetric method for assessing cell viability.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50) in both cancerous and non-cancerous cell lines.
Materials:
-
Cancer cell line (e.g., L1210) and a non-cancerous control cell line
-
Complete culture medium (specific to cell lines)
-
96-well flat-bottom sterile plates
-
This compound stock solution
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl Sulfoxide - DMSO)
-
Multichannel pipette
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from both the cancer and normal cell lines.
-
Seed the cells into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at concentrations ranging from a presumed high (e.g., 100 µg/mL) to a low (e.g., 0.01 µg/mL).
-
Remove the old medium from the cells and add 100 µL of the various this compound dilutions to the appropriate wells. Include untreated wells (medium only) as a negative control (100% viability).
-
Return plates to the incubator for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plates for an additional 1 to 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Plot the percentage viability against the logarithm of this compound concentration and use non-linear regression analysis to determine the IC50 value for each cell line.
-
This compound demonstrates cytotoxic activity against the L1210 mouse leukemia cell line, indicating its potential as an antineoplastic agent. However, the core question of its specificity remains unanswered due to a lack of publicly available experimental data comparing its effects on cancerous versus non-cancerous cells. The protocols and pathways described herein provide a framework for conducting the necessary research to fill this knowledge gap. Determining the IC50 values in a panel of both tumor and normal cell lines is a critical next step to properly assess whether this compound possesses a favorable therapeutic window for further drug development.
References
- 1. Isolation and properties of this compound, a new azoxy antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification, Characterization, and Bioconversion of a New Intermediate in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of this compound biosynthesis in Streptomyces viridifaciens: characterization of VlmI as a Streptomyces antibiotic regulatory protein (SARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular characterization and analysis of the biosynthetic gene cluster for the azoxy antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification, characterization, and bioconversion of a new intermediate in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reconstitution of the Final Steps in the Biosynthesis of this compound Reveals the Origin of Its Characteristic Azoxy Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Findings of Valanimycin in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of Valanimycin, a naturally occurring azoxy compound with demonstrated antimicrobial and cytotoxic properties. While in vitro studies have highlighted its potential, particularly against mouse leukemia cells, this document focuses on the available data from animal models to assess its efficacy and toxicity, comparing it with other relevant natural products where possible. The information is intended to aid researchers in evaluating this compound's potential as a therapeutic agent and to inform the design of future preclinical studies.
Executive Summary
This compound has been shown to prolong the lifespan of mice bearing Ehrlich carcinoma and L1210 leukemia, confirming its antitumor activity in vivo.[1][2] However, detailed quantitative data on its efficacy, a comprehensive toxicity profile, and its pharmacokinetic and pharmacodynamic (PK/PD) properties in animal models remain limited in publicly available literature. This guide synthesizes the existing information and provides a framework for interpreting this compound's preclinical data in the context of other natural product-derived anticancer agents.
In Vivo Efficacy of this compound
The primary evidence for this compound's in vivo efficacy comes from a study by Yamato et al. (1986), which reported its effects in murine cancer models.[1] The key findings are summarized below.
Animal Models and Efficacy Data
The study utilized two well-established mouse tumor models: Ehrlich ascites carcinoma and L1210 lymphoid leukemia. These models are widely used for the preliminary screening of potential anticancer drugs.
| Compound | Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| This compound | Ehrlich Carcinoma (mice) | Data not available in abstract | Increased Lifespan | Prolonged the life span of inoculated mice. | [1][2] |
| This compound | L1210 Leukemia (mice) | Data not available in abstract | Increased Lifespan | Prolonged the life span of inoculated mice. | [1][2] |
Note: The detailed quantitative data, including the percentage increase in lifespan and the specific dosing regimens (dose, route of administration, and schedule), are contained within the full-text article of the cited study and are not available in the abstract.
Experimental Protocols
A detailed description of the experimental methodologies is crucial for the replication and validation of scientific findings. The following outlines the general protocols typically employed in such studies, based on common practices in preclinical oncology research.
Murine Leukemia Model (L1210)
-
Cell Culture: L1210 leukemia cells are cultured in vitro under standard conditions.
-
Animal Inoculation: A specific number of L1210 cells (e.g., 1 x 10^6 cells) are transplanted intraperitoneally into BDF1 mice.[3]
-
Treatment: Treatment with the investigational drug (e.g., this compound) is initiated, typically 24 hours after tumor cell inoculation. The drug is administered according to a predetermined dosing schedule.
-
Monitoring: The primary endpoint is the survival of the mice. The mean survival time of the treated group is compared to that of a control group receiving a vehicle.
-
Data Analysis: The percentage increase in lifespan (% ILS) is a common metric for evaluating efficacy.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental processes, the following diagrams are provided.
Caption: Biosynthetic pathway of this compound, starting from L-valine and L-serine.[2][4][5]
Caption: General experimental workflow for in vivo validation of an anticancer compound.
Comparative Landscape and Alternatives
Azoxy-Containing Natural Products
This compound belongs to a class of natural products characterized by an azoxy group. Other members of this family, such as elaiomycin and jietacins, have also demonstrated biological activities, including antibacterial, antifungal, and nematicidal effects.[6][7] While some have shown cytotoxic properties, detailed in vivo anticancer data for direct comparison is scarce.
Other Natural Products with Anti-Leukemic Activity
A wide array of natural compounds have been investigated for their anti-leukemic properties in vitro and in vivo.[8][9][10] These include flavonoids, terpenoids, and alkaloids. For a comprehensive evaluation, this compound's performance should ideally be benchmarked against established chemotherapeutic agents or other promising natural products in head-to-head preclinical trials.
Future Directions
The initial in vivo findings for this compound are promising but require substantial further investigation. Future research should focus on:
-
Dose-Response Studies: Determining the optimal therapeutic dose and schedule of this compound in relevant animal models.
-
Comprehensive Toxicity Profiling: Conducting detailed toxicological studies to establish a safety profile, including maximum tolerated dose (MTD) and potential organ-specific toxicities.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound, and correlating its concentration with its therapeutic effect.
-
Comparative Efficacy Studies: Performing head-to-head comparisons with standard-of-care chemotherapeutics and other relevant investigational drugs.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying this compound's in vivo antitumor activity.
By addressing these key areas, the scientific community can build a more complete picture of this compound's therapeutic potential and determine its viability for further clinical development.
References
- 1. Isolation and properties of this compound, a new azoxy antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reconstitution of the Final Steps in the Biosynthesis of this compound Reveals the Origin of its Characteristic Azoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. exp-oncology.com.ua [exp-oncology.com.ua]
- 4. Identification, Characterization, and Bioconversion of a New Intermediate in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Elaiomycins K and L, new azoxy antibiotics from Streptomyces sp. Tü 6399* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anti-Leukemic Activity of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antileukemic activity of selected natural products in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Valanimycin
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Valanimycin is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can be fatal if swallowed or in contact with skin.[1][2] Strict adherence to PPE protocols is mandatory to prevent exposure.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Hand Protection | Wear appropriate protective gloves. | To prevent skin contact, which can be fatal.[2][3] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[3] | To protect eyes from accidental splashes or dust. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[2][3] | To prevent any part of the body from coming into contact with this compound. |
| Respiratory Protection | Follow OSHA respirator regulations. A particulates filter conforming to EN 143 is recommended.[3] | To be used when there is a risk of inhaling dust or aerosols. |
Chemical and Physical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O₃ | PubChem |
| Molecular Weight | 172.18 g/mol | PubChem |
| Appearance | Unstable oil at room temperature. | Journal of Antibiotics |
| Storage Temperature | Store at -20 °C.[2] | Santa Cruz Biotechnology |
Safe Handling and Emergency Procedures
A clear, step-by-step workflow for handling and disposal is critical to maintaining a safe laboratory environment. The following diagram outlines the essential procedures.
First-Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
General Advice: Show the safety data sheet to the doctor in attendance. Immediate medical attention is required.[1][3]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical advice.[1][3]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Immediate medical attention is required.[1][3] Remove and wash contaminated clothing before reuse.[3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[1][3]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1][3]
Storage and Disposal
Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.
-
Storage: Store locked up in a dry and well-ventilated place.[2][3] Keep the container tightly closed and out of the reach of children.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[2][3] Environmental release should be avoided.[1] Contaminated work clothing should not be allowed out of the workplace.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
